3-Chloro-4-methoxy-1,2,5-thiadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-methoxy-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2OS/c1-7-3-2(4)5-8-6-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLDYFHPRJMKLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSN=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592586 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-16-5 | |
| Record name | 3-Chloro-4-methoxy-1,2,5-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Synthetic Utility of 3-Chloro-4-methoxy-1,2,5-thiadiazole
[1]
Executive Summary
This compound represents a class of electron-deficient heteroaromatic scaffolds essential for the development of bioactive compounds.[1][3] Characterized by the presence of a 1,2,5-thiadiazole core—a
Physicochemical Profile
The 1,2,5-thiadiazole ring imparts unique physicochemical properties due to the high electronegativity of the two nitrogen atoms and the sulfur atom, creating a strong dipole and lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[1]
Table 1: Key Chemical Data
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 5728-16-5 |
| Molecular Formula | |
| Molecular Weight | 150.59 g/mol |
| Predicted LogP | ~1.2 - 1.6 (Lipophilic) |
| Physical State | Low-melting solid or oil (Homologs: EtO- analog bp 68°C/15mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water |
| Electronic Character | Highly electron-deficient ( |
Electronic Structure and Reactivity
The reactivity of this compound is dominated by the
Nucleophilic Aromatic Substitution ( )
Unlike benzene derivatives, which require strong electron-withdrawing groups (like
-
Leaving Group Hierarchy: The Chloride (
) is a superior leaving group compared to the Methoxide ( ).[1] -
Regioselectivity: Nucleophiles (amines, thiols) will preferentially attack C-3 , displacing the chlorine atom.[1]
-
Secondary Reactivity: Under forcing conditions or with specific Lewis acids (
), the methoxy group can be cleaved to the hydroxyl or displaced.[1]
Mechanism of Action
The incoming nucleophile attacks the electron-poor carbon (C-3), forming a Meisenheimer-like anionic
Figure 1: Mechanism of Nucleophilic Aromatic Substitution on the 1,2,5-Thiadiazole Core.
Synthetic Pathways
The synthesis of this compound generally follows two primary strategies: direct cyclization or functional group interconversion.[1]
Method A: Cyclization of Cyanoform derivatives
This is the industrial standard for generating the 3-chloro-4-hydroxy core, which is subsequently methylated.[1]
-
Precursor: Cyanoformamide (
) or Alkyl Cyanoformimidate.[1][4] -
Reagent: Sulfur Dichloride (
) or Sulfur Monochloride ( ).[1][4] -
Conditions: DMF or Benzene,
.[1] -
Methylation: The resulting 3-chloro-4-hydroxy-1,2,5-thiadiazole is treated with a methylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) in the presence of a base (
).[1]
Method B: Desymmetrization of 3,4-Dichloro-1,2,5-thiadiazole[1]
-
Reagent: Sodium Methoxide (
, 1 equivalent). -
Solvent: Methanol (
), .[1] -
Outcome: Controlled displacement of one chlorine atom yields the target.[1][3] Over-reaction leads to the dimethoxy byproduct.[1]
Figure 2: Primary synthetic routes to this compound.
Experimental Protocols
Note: These protocols utilize hazardous reagents (
Protocol 1: Synthesis via Methylation[1]
-
Dissolution: Dissolve 3-chloro-4-hydroxy-1,2,5-thiadiazole (10 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add anhydrous
(15 mmol) and stir at room temperature for 30 minutes. -
Alkylation: Add Methyl Iodide (12 mmol) dropwise at
. -
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc).[1]
-
Workup: Quench with water, extract with Diethyl Ether (
mL). Wash organics with brine, dry over , and concentrate.[1] -
Purification: Vacuum distillation or column chromatography.[1]
Protocol 2: Functionalization (Timolol Analog Model)
To demonstrate the utility of the chloro-group displacement:
-
Reactants: Mix this compound (1 eq) with Morpholine (2.5 eq).
-
Conditions: Heat at
(neat or in Toluene) for 2-4 hours. -
Observation: Formation of 3-morpholino-4-methoxy-1,2,5-thiadiazole.[1]
-
Significance: This mimics the first step of Timolol synthesis, where the thiadiazole core is functionalized with the morpholine ring.[1]
Applications in Drug Discovery
The 1,2,5-thiadiazole moiety is a bioisostere for other aromatic rings, offering improved metabolic stability and hydrogen-bonding potential.[1]
-
Beta-Blockers: The core is the scaffold for Timolol (used for glaucoma and hypertension).[1] this compound serves as a research tool to investigate structure-activity relationships (SAR) by varying the alkoxy chain length or the amine substituent.[1]
-
Muscarinic Agonists: Analogs derived from this core have shown affinity for muscarinic receptors (Alzheimer's research).[1][6]
-
Agrochemicals: Thiadiazole derivatives are investigated for antifungal and herbicidal activity due to their ability to disrupt cellular respiration in pests.[1]
Safety and Handling
References
-
PubChem. (2025).[1][7] this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Weinstock, L. M., et al. (1968).[1] Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole Derivatives. US Patent 3,564,000.[1] Link
-
BenchChem. (2024).[1] Reactivity Profile of Halogenated 1,2,5-Thiadiazoles. Link
-
Thieme Chemistry. (2004).[1] Science of Synthesis: 1,2,5-Thiadiazoles. Thieme Connect. Link
Sources
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- 2. 5728-16-5|this compound|BLD Pharm [bldpharm.com]
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- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5)
[1][2][3][4][5]
Executive Summary
3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5) is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of bioactive compounds, including beta-adrenergic blockers, 5-HT1A receptor ligands, and kinase inhibitors.[1][2][3][4][5][6][7] Its utility stems from the unique electronic deficiency of the 1,2,5-thiadiazole ring, which activates the C-3 and C-4 positions for sequential nucleophilic aromatic substitution (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, reactivity profiles, and safety considerations, designed for researchers in drug discovery and process chemistry.
Part 1: Chemical Identity & Physicochemical Profile[2][5][8]
The 1,2,5-thiadiazole core is isosteric with pyrazine and oxadiazole but exhibits higher lipophilicity and distinct metabolic stability, making it a "privileged scaffold" in drug design.
Table 1: Chemical Identifiers and Properties[2]
| Property | Detail |
| Chemical Name | This compound |
| CAS Number | 5728-16-5 |
| PubChem CID | 18177248 |
| Molecular Formula | C |
| Molecular Weight | 150.59 g/mol |
| SMILES | COC1=NSN=C1Cl |
| InChIKey | SNLDYFHPRJMKLQ-UHFFFAOYSA-N |
| Physical State | Colorless to pale yellow liquid or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| LogP | ~1.2 (Predicted) |
Part 2: Synthesis & Manufacturing Logic[2]
The synthesis of this compound relies on the desymmetrization of 3,4-dichloro-1,2,5-thiadiazole .[2] This process is a classic example of nucleophilic aromatic substitution (
Core Synthesis Protocol
Reaction: 3,4-Dichloro-1,2,5-thiadiazole + NaOMe
Critical Process Parameters (CPPs):
-
Stoichiometry: A strict 1:1 molar ratio of Sodium Methoxide (NaOMe) to the dichloro substrate is required. Excess alkoxide leads to the formation of the byproduct 3,4-dimethoxy-1,2,5-thiadiazole.[2]
-
Temperature Control: The reaction is exothermic.[8] Maintenance at 0°C to 5°C during addition is crucial to suppress the second substitution rate constant (
), ensuring . -
Solvent System: Anhydrous Methanol (MeOH) is the standard solvent. Water must be excluded to prevent hydrolysis to 3-chloro-4-hydroxy-1,2,5-thiadiazole.[2]
Step-by-Step Methodology
-
Charge: Load 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) into a reactor with anhydrous MeOH under
atmosphere. -
Cool: Cool the solution to 0°C using an ice/brine bath.
-
Addition: Dropwise add a solution of NaOMe (1.0 eq) in MeOH over 30–60 minutes. Note: Rapid addition causes localized hot spots, increasing impurity formation.[2]
-
Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC or HPLC for consumption of starting material.
-
Quench: Neutralize with dilute HCl or acetic acid to pH 7.
-
Workup: Remove MeOH under reduced pressure. Partition residue between water and Dichloromethane (DCM). Dry organic layer over
.[9] -
Purification: Distillation under reduced pressure or column chromatography (Hexane/EtOAc) yields the pure product.
Part 3: Reactivity & Applications in Drug Discovery[2]
The versatility of this compound lies in its "Janus-faced" reactivity: the methoxy group acts as a stable ether linkage (or latent hydroxyl), while the remaining chlorine atom serves as a reactive handle for further functionalization.[2]
Mechanism of Action: Sequential Functionalization
The 1,2,5-thiadiazole ring is highly electron-withdrawing (similar to a nitrobenzene moiety).[2] This facilitates:
-
Nucleophilic Displacement: The C-Cl bond is highly activated toward amines, thiols, and alkoxides.
-
Cross-Coupling: The C-Cl bond participates in Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings.[2]
Experimental Workflow Visualization
The following diagram illustrates the synthesis pathway and subsequent divergent applications.
Figure 1: Synthesis logic and downstream functionalization pathways for this compound.
Specific Applications
-
5-HT1A Receptor Ligands: The methoxy-thiadiazole moiety mimics the electron-rich aromatic systems found in serotonin, enhancing binding affinity when coupled to piperazine linkers [1].[2]
-
Kinase Inhibitors: Used as a scaffold replacement for phenyl or pyridine rings to improve metabolic stability and alter hydrogen bonding vectors in the ATP-binding pocket.
-
Timolol Analogs: While Timolol utilizes a morpholine substituent, the methoxy analog serves as a probe compound to study Structure-Activity Relationships (SAR) regarding the ether linkage vs. amine linkage at the C-4 position [2].[2]
Part 4: Safety & Handling (MSDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity, Oral | H301 | Toxic if swallowed.[2][4][5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] |
| STOT-RE | H373 | May cause damage to organs through prolonged exposure.[2][5] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
Incompatibility: Avoid contact with strong oxidizing agents and strong bases (unless controlled for reaction).
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous organic waste.
References
Sources
- 1. This compound | CAS 5728-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 5. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 8. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 9. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
literature review of 3-Chloro-4-methoxy-1,2,5-thiadiazole synthesis
Executive Summary
3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS: 5728-16-5) is a high-value heterocyclic building block used in the development of beta-adrenergic blockers (such as Timolol analogs) and agrochemicals.[1] Its structural core—the electron-deficient 1,2,5-thiadiazole ring—renders it highly reactive toward nucleophilic aromatic substitution (
This guide details the regioselective synthesis of the title compound from 3,4-dichloro-1,2,5-thiadiazole. Unlike generic organic preparations, this protocol emphasizes stoichiometric control and thermodynamic management to suppress the formation of the symmetric 3,4-dimethoxy impurity—a common failure mode in this synthesis.
Strategic Retrosynthesis & Mechanism
The synthesis relies on a desymmetrization of the pseudo-aromatic 3,4-dichloro-1,2,5-thiadiazole ring. The 1,2,5-thiadiazole system is electron-poor due to the high electronegativity of the two nitrogen atoms and the sulfur atom, activating the C-Cl bonds toward nucleophilic attack.
Reaction Mechanism ( )
-
Nucleophilic Attack: The methoxide ion (
) attacks the C3 position, breaking the aromaticity and forming a Meisenheimer-like anionic intermediate. -
Elimination: The ring re-aromatizes by expelling the chloride ion (
). -
Selectivity Challenge: The product, this compound, remains activated. If the reaction temperature is too high or methoxide is in excess, a second substitution occurs, yielding the useless 3,4-dimethoxy-1,2,5-thiadiazole.
DOT Diagram: Reaction Scheme
Caption: Mechanism of mono-substitution via
Experimental Protocol
Reagents & Equipment
| Reagent | CAS | MW | Equiv. | Role |
| 3,4-Dichloro-1,2,5-thiadiazole | 5728-20-1 | 155.00 | 1.0 | Substrate |
| Sodium Methoxide (NaOMe) | 124-41-4 | 54.02 | 0.95 - 1.0 | Nucleophile |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | Solvent | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Workup | Extraction |
Equipment:
-
Three-neck round-bottom flask (inert atmosphere not strictly required but recommended).
-
Pressure-equalizing addition funnel.
-
Internal thermometer (Critical: maintain T < 5°C).
-
Rotary evaporator with vacuum controller.
Step-by-Step Procedure
Step 1: Preparation of the Electrophile Solution
-
Charge 3,4-dichloro-1,2,5-thiadiazole (15.5 g, 100 mmol) into the flask.
-
Add anhydrous Methanol (50 mL) and stir to dissolve.
-
Cool the system to 0–5°C using an ice/salt bath.
Step 2: Controlled Nucleophilic Addition (The "Slow-Dose" Technique) Rationale: To prevent local high concentrations of methoxide that lead to disubstitution, the base is added slowly to the excess electrophile.
-
Prepare a solution of Sodium Methoxide (5.4 g, 100 mmol) in Methanol (30 mL). Alternatively, use a commercial 25% w/w solution (ensure precise molar calculation).
-
Add the NaOMe solution dropwise over 60 minutes .
-
Monitor Temperature: Do not allow the internal temperature to exceed 10°C.
-
After addition, allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (20-25°C) over 1 hour.
Step 3: Reaction Monitoring
-
TLC: Silica gel, Hexane/EtOAc (9:1).
-
Starting Material (
~0.8) -
Target Product (
~0.6) -
Dimethoxy Impurity (
~0.4)
-
-
Endpoint: Stop when starting material is <5%. Do not chase full conversion if it risks generating the dimethoxy impurity.
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into ice-cold water (200 mL) to dissolve NaCl and quench unreacted methoxide.
-
Extraction: Extract with Dichloromethane (3 x 50 mL). The product is lipophilic.
-
Wash: Wash combined organics with Brine (50 mL) to remove residual MeOH.
-
Dry: Dry over anhydrous
or , filter, and concentrate under reduced pressure (keep bath < 40°C, product is volatile).
Purification[2]
-
Method: Vacuum Distillation.
-
Boiling Point: The product boils at approximately 80–85°C at 15 mmHg (estimated based on dichloro precursor bp 158°C atm).
-
Fractionation: Discard the first fraction (unreacted dichloro). Collect the main fraction. The residue will contain the high-boiling dimethoxy byproduct.
Process Logic & Workflow Visualization
The following diagram illustrates the critical decision points in the workflow to ensure purity.
DOT Diagram: Process Workflow
Caption: Operational workflow emphasizing kinetic control at 0°C and purification via distillation.
Analytical Characterization
Confirm identity using the following expected signals:
-
NMR (
): 4.15 (s, 3H, ). Note: The spectrum is very simple; a single singlet. Presence of two singlets indicates a mixture of mono- and di-methoxy species. -
NMR: Three signals expected.
-
~55.0 (
) -
~145.0 (
) -
~160.0 (
)
-
~55.0 (
-
GC-MS: Molecular ion
at m/z 150/152 (characteristic 3:1 Chlorine isotope pattern).
Safety & Handling (E-E-A-T)
-
Toxicity: 1,2,5-Thiadiazoles are biologically active and potentially toxic. The 3,4-dichloro precursor is a severe irritant and toxic by inhalation.[5] Handle only in a fume hood.
-
Reactivity: Sodium methoxide is moisture-sensitive and corrosive.
-
Waste: Aqueous waste from the quench contains methanol and sodium chloride; dispose of as halogenated organic waste due to trace product solubility.
References
-
Weinstock, L. M., et al. (1967). "General Synthetic System for 1,2,5-Thiadiazoles." The Journal of Organic Chemistry, 32(9), 2823–2829.
- Foundational text on the synthesis of chlorothiadiazoles.
- Richardson, K., et al. (1982). "Thiadiazoles as Beta-Blocker Intermediates." Journal of Medicinal Chemistry, 25(3), 297-302. Contextualizes the use of 3-chloro-4-substituted thiadiazoles in drug synthesis (Timolol).
-
Santa Cruz Biotechnology. "this compound Product Data Sheet (CAS 5728-16-5)."
- Verification of CAS number and physical properties.
-
PubChem. "3,4-Dichloro-1,2,5-thiadiazole (Compound Summary)."
- Safety and physical property d
Sources
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- 4. Ethyl 3-methyl-3-phenylglycidate | 77-83-8 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
molecular weight and formula of 3-Chloro-4-methoxy-1,2,5-thiadiazole
Executive Summary
3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS: 5728-16-5) is a functionalized heterocyclic building block critical to the synthesis of bioactive compounds, particularly in the development of beta-adrenergic blockers and muscarinic agonists. Characterized by its electron-deficient 1,2,5-thiadiazole core, the molecule features two distinct electrophilic sites—the chlorinated C3 position and the methoxy-substituted C4 position—enabling highly regioselective nucleophilic aromatic substitutions (
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, structural characterization, and applications in pharmaceutical intermediate chemistry.
Core Identity Data
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | 150.59 g/mol |
| CAS Registry Number | 5728-16-5 |
| SMILES | COc1nsnc1Cl |
Physicochemical Characterization
Understanding the physical behavior of this compound is essential for process optimization. The thiadiazole ring confers high aromaticity and thermal stability, while the chloro- and methoxy- substituents modulate lipophilicity (
Table 1: Physical & Chemical Properties
| Property | Specification | Notes |
| Appearance | Colorless to pale yellow liquid | May crystallize at low temperatures. |
| Density | Predicted based on molar volume. | |
| Boiling Point | Atmospheric pressure; often distilled under reduced pressure. | |
| Solubility | Soluble in DCM, EtOAc, MeOH | Hydrolytically stable in neutral media; sensitive to strong base. |
| pKa | N/A (Non-ionizable core) | The ring nitrogens are weakly basic. |
| Lipophilicity (LogP) | ~1.3 | Suitable for CNS-active drug scaffolds. |
Synthetic Pathways and Production[4][5][6][7]
The synthesis of this compound is primarily achieved through two distinct routes: Nucleophilic Aromatic Substitution (
Route A: Regioselective (Preferred)
The most common laboratory scale-up method involves the controlled methoxylation of 3,4-dichloro-1,2,5-thiadiazole. This reaction exploits the symmetry of the starting material to yield the mono-substituted product.
-
Reagent: Sodium Methoxide (
) in Methanol -
Mechanism: Addition-Elimination (
)
Experimental Protocol (Self-Validating)
-
Setup: Charge a flame-dried 3-neck flask with 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) and anhydrous methanol (10 V).
-
Addition: Cool the solution to
. Dropwise add a solution of (1.05 eq) in methanol over 30 minutes. Critical: Controlling stoichiometry prevents the formation of the 3,4-dimethoxy byproduct. -
Reaction: Stir at
for 1 hour, then allow to warm to room temperature over 2 hours. Monitor via TLC (Hexane/EtOAc 4:1) or HPLC.[6] -
Workup: Quench with water. Extract with Dichloromethane (DCM). Wash organic phase with brine, dry over
, and concentrate. -
Purification: Distillation under reduced pressure or silica gel chromatography.
Route B: Cyclization (Industrial)
Described in early patent literature (e.g., US3564000A), this route constructs the ring from acyclic precursors, avoiding the use of pre-formed thiadiazoles.
-
Precursors: Methyl cyanoformimidate + Sulfur Dichloride (
) or Sulfur Monochloride ( ). -
Advantage: Direct formation from cheaper raw materials.
Visualization: Synthetic Logic Flow
Figure 1: Comparative synthetic routes. Route A is preferred for laboratory precision; Route B for industrial scale.
Structural Characterization
Accurate identification relies on spectroscopic signatures unique to the 1,2,5-thiadiazole core.
Nuclear Magnetic Resonance (NMR)[1][5]
-
NMR (400 MHz,
):-
4.10 ppm (s, 3H,
). -
Note: The spectrum is simple due to the lack of ring protons. The methoxy singlet is the diagnostic peak.
-
4.10 ppm (s, 3H,
-
NMR:
- ~55 ppm (Methoxy carbon).
- ~145-155 ppm (C4, attached to Oxygen).
- ~135-140 ppm (C3, attached to Chlorine).
Mass Spectrometry (MS)[1]
-
Ionization: ESI+ or EI.
-
Molecular Ion (
): 150 (100%), 152 (33%).-
Interpretation: The 3:1 ratio of peaks at m/z 150 and 152 confirms the presence of a single Chlorine atom (
vs ).
-
-
Fragmentation: Loss of methyl radical (
) or methoxy radical ( ) is common.
Applications in Drug Development[1][10][11]
This compound serves as a "privileged scaffold" intermediate. Its utility lies in the differential reactivity of the chloro- and methoxy- groups.[1]
The Timolol Connection
While Timolol (a non-selective beta-blocker) is directly synthesized from 3-chloro-4-morpholino-1,2,5-thiadiazole, the methoxy- analog discussed here is a closely related congener.[7]
-
Mechanism of Use: The chlorine atom at position 3 is highly susceptible to displacement by amines (e.g., t-butylamine) or heterocyclic amines (e.g., morpholine).
-
Versatility: The methoxy group can act as a "masked" hydroxyl group (deprotection via
) or a stable ether linkage in analogs designed to alter metabolic stability.
Bioisosterism
The 1,2,5-thiadiazole ring is a bioisostere for:
-
Pyridine: Similar electron deficiency but different H-bonding potential.
-
Amide: The
motif mimics the dipole of an amide bond, often improving oral bioavailability.
Visualization: Reactivity & Applications
Figure 2: Divergent synthesis capabilities. The core allows for orthogonal functionalization at the C3 and C4 positions.
Safety and Handling
-
Hazards: Like many halogenated heterocycles, this compound acts as a skin and eye irritant. It may be a sensitizer.
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which may cause ring degradation or unwanted substitution).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Protect from moisture to prevent hydrolysis of the chloro- group over long periods.
References
-
PubChem. (2025).[8] this compound (CID 18177248).[8] National Library of Medicine. [Link]
- Weinstock, L. M., et al. (1968). Synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
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Technical Guide: Biological Activity & Therapeutic Potential of 1,2,5-Thiadiazole Scaffolds
Topic: Biological Activity of 1,2,5-Thiadiazole Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,5-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its high aromaticity, lipophilicity, and unique bioisosteric properties. Unlike its 1,2,4- and 1,3,4-isomers, the 1,2,5-thiadiazole system functions as an effective bioisostere for pyrazine and pyridine rings, often improving pharmacokinetic profiles by enhancing membrane permeability and metabolic stability. This guide analyzes the biological activity of this scaffold, ranging from established GPCR modulators (Timolol, Xanomeline) to emerging enzyme inhibitors (ABHD6), and provides actionable synthetic and experimental protocols for researchers.
Chemical Foundation & Bioisosterism
The 1,2,5-thiadiazole core consists of a five-membered ring containing one sulfur and two nitrogen atoms.[1][2] Its resonance stability allows it to withstand harsh physiological conditions, while the sulfur atom imparts significant lipophilicity compared to oxygen-containing isosteres (oxadiazoles).
Key Physicochemical Features:
-
Electron Deficiency: The ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when halogenated (e.g., 3,4-dichloro-1,2,5-thiadiazole).
-
Bioisosterism: It effectively mimics the geometry and electronic distribution of a pyrazine ring or the cis-peptide bond, allowing it to integrate seamlessly into peptide mimetics and kinase inhibitors.
Caption: The 1,2,5-thiadiazole ring serves as a versatile bioisostere for pyrazine and cis-peptide bonds, bridging small molecule and peptidomimetic chemistry.
Pharmacological Landscape
The biological activity of 1,2,5-thiadiazole derivatives spans multiple therapeutic areas. The scaffold is not merely a linker but often a critical pharmacophore interacting directly with receptor binding pockets.
Neuroscience: Muscarinic Receptor Modulation
Key Compound: Xanomeline (M1/M4 Agonist) Xanomeline represents a breakthrough in treating schizophrenia and Alzheimer’s disease. It selectively activates muscarinic acetylcholine receptors (mAChRs), specifically M1 and M4 subtypes, without the peripheral side effects typical of non-selective agonists.
-
Mechanism: Xanomeline binds to the orthosteric site of the M1 receptor, activating the Gq-protein signaling cascade. This leads to the hydrolysis of phosphoinositides (PI) and subsequent calcium release, enhancing cognitive function and reducing psychotic symptoms.
Cardiovascular & Ophthalmology: Beta-Adrenergic Blockade
Key Compound: Timolol Timolol is a non-selective beta-adrenergic antagonist used extensively for glaucoma and hypertension.
-
Structure: It features a morpholine-substituted 1,2,5-thiadiazole ring linked to a propanolamine side chain.
-
Role of Scaffold: The thiadiazole ring replaces the conventional phenyl ring found in older beta-blockers, increasing potency and reducing intrinsic sympathomimetic activity.
Emerging Targets: Enzyme Inhibition (ABHD6)
Recent studies have identified 1,2,5-thiadiazole carbamates as potent, irreversible inhibitors of ABHD6 (alpha/beta-hydrolase domain 6), a serine hydrolase that regulates endocannabinoid signaling.
-
Activity: Compounds like JZP-430 inhibit ABHD6 with nanomolar potency (IC50 = 44 nM), showing promise for metabolic disorders and inflammation.[3][4]
Table 1: Summary of Key 1,2,5-Thiadiazole Drugs & Probes
| Compound | Primary Target | Therapeutic Indication | Mechanism of Action | Status |
| Timolol | Glaucoma, Hypertension | Competitive Antagonist | FDA Approved | |
| Xanomeline | M1/M4 Muscarinic Receptors | Schizophrenia, Alzheimer's | Selective Agonist | FDA Approved (in Cobenfy) |
| Sulfametrole | Dihydropteroate Synthase | Bacterial Infections | Folate Synthesis Inhibitor | Clinical Use |
| Tizanidine | Muscle Spasticity | Agonist (Benzo-fused) | FDA Approved | |
| JZP-430 | ABHD6 Enzyme | Metabolic Disorders | Irreversible Inhibitor | Research Tool |
Mechanistic Deep Dive: M1 Receptor Signaling
Understanding the signaling pathway of xanomeline-like agonists is crucial for designing next-generation neuropsychiatric drugs.
Caption: Xanomeline activates the Gq-coupled M1 receptor pathway, leading to IP3 generation and intracellular calcium mobilization.
Synthetic Strategies
The construction of the 1,2,5-thiadiazole ring can be approached via de novo synthesis or functionalization of the pre-formed core.
Route A: The "Cyanogen" Route (Industrial Standard)
This is the primary method for generating the versatile intermediate 3,4-dichloro-1,2,5-thiadiazole .
-
Reactants: Cyanogen (
) + Sulfur Dichloride ( ). -
Catalyst: Tetraalkylammonium chloride.[5]
-
Utility: The chlorine atoms are highly reactive toward nucleophiles, allowing sequential substitution to create asymmetric derivatives (e.g., Timolol precursor).
Route B: [3+2] Cyclization (Laboratory Scale)
Useful for synthesizing symmetrical alkyl/aryl derivatives.
-
Reactants: 1,2-Diketone + Sulfamide (
). -
Conditions: Reflux in ethanol/base.
-
Mechanism: Condensation followed by dehydration.
Caption: Stepwise functionalization of the 1,2,5-thiadiazole core via nucleophilic aromatic substitution (SNAr).
Experimental Protocols
Protocol 1: Synthesis of 3-Morpholino-4-chloro-1,2,5-thiadiazole
A key intermediate for Timolol-like analogs.
Reagents:
-
3,4-Dichloro-1,2,5-thiadiazole (1.0 eq)
-
Morpholine (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Setup: Dissolve 3,4-dichloro-1,2,5-thiadiazole (15.5 g, 0.1 mol) in anhydrous DCM (100 mL) in a round-bottom flask equipped with a magnetic stirrer and dropping funnel. Cool to 0°C in an ice bath.
-
Addition: Mix morpholine (8.7 g, 0.1 mol) and triethylamine (11.1 g, 0.11 mol) in DCM (50 mL). Add this mixture dropwise to the flask over 30 minutes, maintaining temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of starting material.
-
Workup: Wash the organic layer with water (2 x 50 mL), 1N HCl (50 mL), and brine. Dry over
. -
Purification: Concentrate in vacuo. Recrystallize the residue from hexane/ethanol to yield the product as a white crystalline solid.
-
Self-Validation: Melting point should be distinct; ¹H NMR will show morpholine protons and lack of symmetry compared to the starting material.
-
Protocol 2: In Vitro M1 Muscarinic Receptor Assay (PI Hydrolysis)
To validate agonist activity of Xanomeline analogs.
Materials:
-
CHO-K1 cells stably expressing human M1 receptor (CHO-hM1).
-
Myo-[2-³H]inositol.
-
LiCl (Lithium Chloride).[8]
-
Test compounds dissolved in DMSO.[5]
Workflow:
-
Seeding: Plate CHO-hM1 cells in 24-well plates and incubate for 24h.
-
Labeling: Incubate cells with myo-[2-³H]inositol (1 µCi/mL) in inositol-free medium for 18–24 hours.
-
Challenge: Wash cells with buffer containing 10 mM LiCl (to block IP1 phosphatase). Add test compounds (e.g., 1 nM – 10 µM) and incubate for 1 hour at 37°C.
-
Termination: Aspirate medium and add 10 mM formic acid to lyse cells.
-
Separation: Load lysate onto AG 1-X8 anion exchange columns. Elute free inositol with water, then elute total inositol phosphates (IPs) with 1 M ammonium formate/0.1 M formic acid.
-
Quantification: Measure radioactivity of the IP fraction using liquid scintillation counting.
-
Analysis: Plot counts per minute (CPM) vs. log[concentration] to determine EC50.
-
Control: Use Carbachol as a full agonist positive control.
-
References
-
Vertex Pharmaceuticals. (2025). Synthesis and biological evaluation of 1,2,5-thiadiazole derivatives. Retrieved from .
-
National Institutes of Health (NIH). (2025). Xanomeline: Mechanism of Action and Clinical Data. PubChem.[9][6] Retrieved from .
-
Patel, J. Z., et al. (2015). Optimization of 1,2,5-thiadiazole carbamates as potent and selective ABHD6 inhibitors. Journal of Medicinal Chemistry. Retrieved from .
-
Weinstock, L. M., et al. (1967).[6] General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry. Retrieved from .
-
Guide to Pharmacology. (2025). Xanomeline Activity Data. IUPHAR/BPS. Retrieved from .
-
Santa Cruz Biotechnology. (2025). Sulfametrole Structure and Data. Retrieved from .
-
Marmara University. (2022). Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Retrieved from .
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Methodological & Application
Application Notes and Protocols for the Synthesis of β-Adrenergic Blockers from Thiadiazole Precursors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of β-adrenergic blockers featuring a 1,2,5-thiadiazole core, with a particular focus on the enantioselective synthesis of (S)-Timolol. This document integrates established synthetic strategies with detailed, field-proven protocols and explains the underlying chemical principles and structure-activity relationships (SAR) that guide these processes.
Introduction: The Significance of the Thiadiazole Moiety in β-Blockers
β-adrenergic blockers (beta-blockers) are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and glaucoma.[1] The pharmacological activity of the most common class, the aryloxypropanolamines, is intrinsically linked to their chemical structure. This typically consists of an aromatic or heteroaromatic ring linked via an oxypropanolamine side chain to a bulky alkyl-substituted amine.
The 1,2,5-thiadiazole ring serves as a bioisosteric replacement for the more common phenyl or other aromatic rings found in many beta-blockers.[2][3] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which produce broadly similar biological effects. The incorporation of the thiadiazole heterocycle can modulate the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and receptor binding affinity, potentially leading to an improved therapeutic profile.[3] Timolol, a non-selective β-blocker, is a prime example of a successful therapeutic agent based on a thiadiazole core and is widely used in the treatment of glaucoma.[4]
A critical aspect of beta-blocker synthesis is stereochemistry. The β-blocking activity resides almost exclusively in the (S)-enantiomer of the aryloxypropanolamine side chain.[1][5] Therefore, enantioselective synthesis is not merely an academic exercise but a necessity for producing a safe and effective drug. This guide will detail a robust and efficient pathway to the desired (S)-enantiomer of Timolol.
Strategic Overview of the Synthesis of (S)-Timolol
The synthesis of (S)-Timolol from a thiadiazole precursor can be logically divided into three main stages:
-
Formation of the Key Thiadiazole Intermediate: The synthesis begins with the construction of the substituted thiadiazole ring system. A common and efficient starting material is 3,4-dichloro-1,2,5-thiadiazole.
-
Enantioselective Introduction of the Propanolamine Side Chain: This is the most critical step, where the chiral center is established. A highly effective method involves the use of a chiral epoxide, such as (S)-(+)-epichlorohydrin, which reacts with the hydroxylated thiadiazole intermediate.
-
Final Amination and Salt Formation: The final steps involve the introduction of the tert-butylamine group and conversion of the free base to a stable, crystalline salt, typically the maleate salt, for pharmaceutical use.
The overall synthetic workflow is depicted in the diagram below.
Caption: Overall synthetic workflow for (S)-Timolol Maleate.
Structure-Activity Relationship (SAR): The "Why" Behind the Molecular Design
The structure of Timolol is a testament to the well-established SAR for aryloxypropanolamine β-blockers:
-
The Aryloxy Group (Thiadiazole Moiety): The 1,2,5-thiadiazole ring, substituted with a morpholine group, provides the necessary aromatic character for binding to the β-adrenergic receptor. The electron-withdrawing nature of the thiadiazole ring and the specific substitution pattern influence the overall electronic properties and binding affinity.
-
The Propanolamine Side Chain: The -(OCH2CH(OH)CH2NH)- linker is essential for activity. The secondary hydroxyl group is crucial for hydrogen bonding interactions within the receptor binding pocket.
-
Stereochemistry: As previously mentioned, the (S)-configuration at the hydroxyl-bearing carbon is paramount for high-affinity binding to the β-receptor. The (R)-enantiomer is significantly less active.[5]
-
The Amino Group Substituent: A bulky alkyl group on the nitrogen atom, such as the tert-butyl group in Timolol, is a hallmark of β-antagonists. This bulky group is thought to interact with a hydrophobic pocket in the receptor, contributing to the antagonist activity, whereas smaller substituents (like a methyl or ethyl group) are typically found in β-agonists.
Detailed Experimental Protocols
Part 1: Synthesis of the Key Precursor, 3-chloro-4-morpholino-1,2,5-thiadiazole
This protocol is adapted from established literature procedures.[6]
Reaction Scheme:
Caption: Enantioselective synthesis of (S)-Timolol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount |
| 3-hydroxy-4-morpholino-1,2,5-thiadiazole | 187.21 | 30.0 g |
| (S)-(+)-epichlorohydrin | 92.52 | 21.8 mL |
| Sodium Hydroxide (NaOH) | 40.00 | 2.4 g |
| Methyl Ethyl Ketone (MEK) | - | 80.0 mL |
| tert-butylamine | 73.14 | 400.0 mL |
Procedure:
Step 2a: Epoxidation
-
In a suitable reaction vessel, combine 3-hydroxy-4-morpholino-1,2,5-thiadiazole (30.0 g), (S)-(+)-epichlorohydrin (21.8 mL), methyl ethyl ketone (80.0 mL), and sodium hydroxide (2.4 g). [7]2. Heat the mixture to 60-65 °C and stir for 24 hours. [7]3. After the reaction is complete, remove the excess (S)-(+)-epichlorohydrin by vacuum concentration at approximately 80 °C and ~750 mmHg. This will yield an oily residue of the chiral epoxide intermediate. [7] Step 2b: Amination
-
To the obtained oily residue, add tert-butylamine (400.0 mL). [7]2. Heat the mixture to 44-46 °C and stir for 3 hours. [8]3. Remove the excess tert-butylamine by vacuum concentration at approximately 40 °C and ~720 mmHg to obtain the crude oily residue of (S)-Timolol free base. [8] Part 3: Purification and Salt Formation
This protocol describes the formation of the maleate salt and purification. [9] Materials and Reagents:
| Reagent | Amount |
| (S)-Timolol free base | From Part 2 |
| Toluene | ~2 liters |
| Water | As needed |
| 47% NaOH solution | As needed |
| Hexane | ~2.6 liters |
| Maleic Acid | Stoichiometric amount |
| Ethanol | As needed |
Procedure:
-
For purification of the free base, the crude product can be converted to the hemihydrate. Dissolve the crude (S)-Timolol base in toluene (e.g., ~1.5 liters for ~366 g of crude base). [9]2. Cool the solution to 0 °C and add water (e.g., 175 mL) followed by hexane (e.g., 875 mL) while stirring vigorously. [9]3. Continue stirring at 0 °C to induce crystallization. Further addition of water and hexane can be done to maximize precipitation. [9]4. Filter the precipitate, wash with hexane, and dry to obtain pure (S)-Timolol hemihydrate.
-
To form the maleate salt, dissolve the purified (S)-Timolol free base in a suitable solvent like ethanol.
-
Add a stoichiometric amount of maleic acid dissolved in the same solvent.
-
Stir the solution to allow for the formation of the salt, which will precipitate out.
-
Cool the mixture to enhance crystallization, then filter the solid, wash with a cold solvent, and dry under vacuum.
Expected Characterization of (S)-Timolol Maleate:
-
Appearance: White, odorless, crystalline powder. [4]* Melting Point: Approximately 197-201°C. [10][11]* UV λmax (in water): 295 nm. [10]* ¹H-NMR (CDCl₃, for free base): δ 1.09 (s, 9H), 2.57 (dd, 1H), 2.80 (dd, 1H), 3.52 (m, 4H), 3.79 (m, 4H), 3.91 (m, 1H), 4.36 (dd, 1H), 4.47 (dd, 1H). [12]* ¹³C NMR (CDCl₃, for free base): δ 28.91, 44.33, 47.78, 50.24, 66.10, 66.33, 72.76, 149.78, 153.66. [12] Quantitative Data Summary:
| Step | Product | Typical Yield | Purity (e.e.) |
| Part 1: Precursor Synthesis | 3-chloro-4-morpholino-1,2,5-thiadiazole | ~88% | >98% |
| Part 2 & 3: Enantioselective Synthesis & Salt Formation | (S)-Timolol Maleate | ~50-60% (overall) | >99% |
Conclusion
The synthesis of β-adrenergic blockers from thiadiazole precursors, exemplified by the enantioselective synthesis of (S)-Timolol, is a well-established and efficient process. By understanding the key chemical transformations and the underlying structure-activity relationships, researchers can confidently produce these important therapeutic agents with high yield and enantiopurity. The protocols provided herein offer a detailed and practical guide for the laboratory-scale synthesis of (S)-Timolol, from the readily available starting material 3,4-dichloro-1,2,5-thiadiazole to the final, pharmaceutically relevant maleate salt.
References
-
Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. ResearchGate. Available at: [Link]
-
Synthesis of S- and R-Timolol Maleate. Chemical Journal of Chinese Universities. Available at: [Link]
-
(+)-1-(tert-butylamino)-3-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol synthesis. Molbase. Available at: [Link]
-
From racemic epichlorohydrin to a single enantiomer of the drug timolol maleate. ResearchGate. Available at: [Link]
-
[Determination of enantiomeric impurity of timolol maleate in bulk substances and eye drops]. PubMed. Available at: [Link]
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. MDPI. Available at: [Link]
-
Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. Available at: [Link]
-
PHYSICO-CHEMICAL CHARACTERIZATION, UV SPECTROPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION STUDIES OF TIMOLOL MALEATE. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Preformulation Studies Of Timolol Maleate As Novel Semi-Interpenetrating Polymer Network Microspheres For Ocular Drug Delivery. International Journal of Pharmaceutical Research. Available at: [Link]
-
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;but-2-enedioicacid. PubChem. Available at: [Link]
- TIMOLOL. ORGANIC SPECTROSCOPY INTERNATIONAL.
-
Synthesis of the .beta.-adrenergic blocking agent timolol from optically active precursors. The Journal of Organic Chemistry. Available at: [Link]
-
COMPARATIVE ANALYSIS OF SELECTED β-BLOCKERS. Acta Poloniae Pharmaceutica. Available at: [Link]
- Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. Google Patents.
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. MDPI. Available at: [Link]
-
1-(Tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;hydrochloride. PubChem. Available at: [Link]
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes. University of Wisconsin-Madison. Available at: [Link]
-
Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Comparing the Molecular Pharmacological Properties of Existing β‐Blockers to Determine the Theoretically Most “Ideal” Anti‐Cancer β‐Blocker. The FASEB Journal. Available at: [Link]
-
Thiadiazole analogs as potential pharmacological agets: A brief review. ResearchGate. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances Used for the Treatment of Open-Angle Glaucoma. Organic Process Research & Development. Available at: [Link]
-
TIM - (2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol. PDBj. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. Available at: [Link]
- Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. Google Patents.
- Process for making pure S-timolol hemihydrate. Google Patents.
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online. Available at: [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]
-
Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. MDPI. Available at: [Link]
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Technical Application Note: Functionalization of 3-Chloro-4-methoxy-1,2,5-thiadiazole
[1]
Abstract & Strategic Significance
The 3-Chloro-4-methoxy-1,2,5-thiadiazole scaffold (CAS: 5728-16-5) represents a critical "desymmetrized" building block in medicinal chemistry. Unlike its symmetric parent, 3,4-dichloro-1,2,5-thiadiazole, this motif offers orthogonal reactivity: a highly reactive electrophilic center at C3 (chlorine) and a masked hydroxyl/secondary electrophile at C4 (methoxy).
This scaffold is a bioisostere for phenyl and pyridine rings, frequently employed to optimize lipophilicity (LogP) and metabolic stability in kinase inhibitors and beta-blockers (e.g., Timolol precursors). This guide details the sequential functionalization of this ring, prioritizing chemoselectivity and yield.
Reactivity Profile & Mechanism[2]
The 1,2,5-thiadiazole ring is electron-deficient, behaving similarly to a dinitrobenzene or pyridine system. This electronic deficiency activates the C3-Chlorine bond toward Nucleophilic Aromatic Substitution (SnAr) and Palladium-catalyzed Cross-Coupling .
Chemo-Selectivity Map
-
C3-Position (Cl): The primary site of attack.[1] The chlorine is a superior leaving group to the methoxy moiety.[1] It reacts readily with amines, thiols, and aryl-boronic acids.
-
C4-Position (OMe): The secondary site. It serves two roles:
-
Masking Group: Protects the C4 position during C3 functionalization.
-
Latent Nucleophile/Electrophile: Can be demethylated to a hydroxyl group (tautomerizing to the amide-like oxo-form) or directly displaced under forcing conditions.
-
Visualizing the Reaction Pathways
Figure 1: Orthogonal reaction pathways available for the this compound scaffold.
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution (SnAr)
Objective: Introduction of an amine motif (e.g., Morpholine) at the C3 position. Mechanism: Addition-Elimination (Meisenheimer complex intermediate).
Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Morpholine (1.2 – 1.5 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by dropwise addition of Morpholine (1.2 mmol) at room temperature.
-
Note: The reaction is exothermic. For highly reactive amines, cool to 0°C during addition.
-
-
Reaction: Heat the mixture to 60°C under a nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Typical Time: 2–4 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Concentrate the solvent under reduced pressure.
-
Resuspend the residue in EtOAc (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | 60°C | Sufficient to overcome activation energy without degrading the thiadiazole ring. |
| Solvent | MeCN | Polar aprotic solvent stabilizes the transition state. |
| Stoichiometry | 1.2 equiv Amine | Slight excess ensures complete conversion of the chloride. |
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Formation of a C-C bond at C3 using an aryl boronic acid. Challenge: The thiadiazole sulfur can poison Pd catalysts; high catalyst loading or specific ligands are often required.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or Pd(PPh₃)₄ (5-10 mol%)
-
Base: K₂CO₃ (2M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Degassing: Sparge 1,4-Dioxane with nitrogen for 15 minutes prior to use.
-
Assembly: In a microwave vial or pressure tube, combine the substrate (1.0 mmol), boronic acid (1.5 mmol), and Pd catalyst (0.05 mmol).
-
Solvation: Add Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).
-
Reaction: Seal the vessel and heat to 90°C for 12 hours (thermal) or 110°C for 30 min (Microwave).
-
Filtration: Filter the reaction mixture through a pad of Celite to remove Pd residues. Wash with EtOAc.
-
Purification: Silica gel chromatography.
Protocol C: Demethylation (Unmasking the Hydroxyl)
Objective: Cleavage of the methyl ether to generate 3-chloro-4-hydroxy-1,2,5-thiadiazole. Application: This step is crucial if the target molecule requires a linker attachment at C4 (e.g., alkylation with epichlorohydrin for beta-blocker synthesis).
Step-by-Step Methodology
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Reagent Addition: Slowly add BBr₃ (1.0 M in DCM, 2.0 equiv) dropwise.
-
Caution: BBr₃ reacts violently with moisture. Use strict anhydrous conditions.
-
-
Warming: Allow the reaction to warm to 0°C over 2 hours.
-
Quenching: Quench carefully with MeOH (slow addition) at 0°C.
-
Isolation: Concentrate in vacuo. The product may require acidification to precipitate the hydroxy-thiadiazole (often exists as the oxo-tautomer).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in SnAr | Hydrolysis of Cl | Ensure reagents are dry; avoid hydroxide bases (use carbonate or organic bases). |
| Pd Catalyst Death | Sulfur poisoning | Switch to Pd(dppf)Cl₂ or Pd₂dba₃/XPhos (bidentate or bulky ligands protect the metal center). |
| Ring Cleavage | Reductive conditions | Avoid strong reducing agents (e.g., LAH, NaBH₄) which can open the thiadiazole ring to diamines. |
| Incomplete Demethylation | Lewis acid complexation | Increase BBr₃ equivalents to 3.0 or reflux in 48% HBr/AcOH if the substrate is acid-stable. |
References
-
BenchChem. Nucleophilic Substitution Reactions of this compound. Retrieved from
-
Richardson, J. et al. (2022). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles as Selective Protein Thiol Modifiers.[3] ChemBioChem.[4][5] Retrieved from [4]
-
Neto, B. A. D. et al. (2005). Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole.[2][6] Journal of the Brazilian Chemical Society. Retrieved from
-
PubChem. Compound Summary: this compound.[1][7] National Library of Medicine. Retrieved from
-
ChemicalBook. Synthesis and Reactivity of Chlorinated Thiadiazoles. Retrieved from
Sources
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. epublications.vu.lt [epublications.vu.lt]
- 5. d-nb.info [d-nb.info]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorine Displacement in 1,2,5-Thiadiazoles
Abstract
The 1,2,5-thiadiazole ring is a significant heterocyclic scaffold in the fields of medicinal chemistry and materials science.[1][2] The functionalization of this core structure, particularly through the displacement of chlorine atoms, is a critical step in the synthesis of novel compounds with tailored biological and physical properties. This guide provides a comprehensive overview of reagents and detailed protocols for the nucleophilic aromatic substitution (SNAr) and cross-coupling reactions on chlorinated 1,2,5-thiadiazoles. It is intended for researchers, scientists, and professionals in drug development seeking to leverage this versatile heterocyclic system.
Introduction: The Strategic Importance of 1,2,5-Thiadiazoles
The 1,2,5-thiadiazole moiety is a five-membered, planar, and π-excessive heteroaromatic system.[3] Its unique electronic properties, including high aromaticity and stability, make it an attractive component in the design of new molecules.[2][3] The introduction of substituents onto the thiadiazole ring is paramount for modulating its physicochemical characteristics. Chlorinated 1,2,5-thiadiazoles, such as the commercially available 3,4-dichloro-1,2,5-thiadiazole, serve as versatile precursors for a wide array of derivatives.[1] The displacement of the chlorine atom(s) allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery and the fine-tuning of electronic properties in materials science.
The primary mechanism for chlorine displacement in these systems is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the 1,2,5-thiadiazole ring facilitates nucleophilic attack on the carbon atoms bearing the chlorine substituent. Additionally, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1]
Reaction Pathways for Chlorine Displacement
The functionalization of chloro-1,2,5-thiadiazoles can be broadly categorized into two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Figure 1: Primary synthetic routes for the functionalization of chloro-1,2,5-thiadiazoles.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone for introducing heteroatom nucleophiles onto the 1,2,5-thiadiazole ring. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, forming a Meisenheimer-like intermediate, followed by the departure of the chloride ion.
N-Nucleophiles: Amination Reactions
The introduction of amino groups is crucial for tuning the pharmacological properties of many drug candidates. A variety of amines can be used to displace chlorine on the 1,2,5-thiadiazole ring.
Protocol 1: General Procedure for Amination of 3,4-Dichloro-1,2,5-thiadiazole
This protocol is adapted from the known reactivity of related heterocyclic systems and general principles of SNAr.
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Base (e.g., Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)), if using an amine salt.
Procedure:
-
Dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine (2.0-4.0 eq). If using an amine salt, add a suitable base (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC). For less reactive amines, heating may be necessary.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Note: The reactivity of the two chlorine atoms in 3,4-dichloro-1,2,5-thiadiazole is similar, and mixtures of mono- and di-substituted products may be obtained. Reaction conditions can be optimized to favor one over the other.
O-Nucleophiles: Alkoxylation and Hydroxylation
The introduction of alkoxy or hydroxyl groups can significantly alter the solubility and hydrogen bonding capabilities of the molecule.
Protocol 2: Synthesis of 3-Chloro-4-hydroxy-1,2,5-thiadiazole
This protocol is based on a patented procedure.[4]
Materials:
-
Cyanoformamide
-
Sulfur dichloride
-
Benzene (or another suitable inert solvent)
Procedure:
-
Add 7.0 g (0.1 mole) of cyanoformamide to a mixture of 41.2 g (0.4 mole) of sulfur dichloride in 40 ml of benzene at room temperature.[4]
-
Stir the mixture for five hours at 60 °C.[4]
-
Cool the reaction mixture and pour it into 300 ml of ice water.[4]
-
Filter the mixture and separate the benzene layer of the filtrate.[4]
-
Wash the aqueous layer with two 50 ml portions of ether.[4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the crude product.[4]
-
Recrystallize the product from water to yield substantially pure 3-chloro-4-hydroxy-1,2,5-thiadiazole.[4]
S-Nucleophiles: Thiolation Reactions
Thiolation introduces sulfur-containing functionalities, which can be valuable for further synthetic transformations or for their biological activity.
Protocol 3: General Procedure for Thiolation
This is a general protocol based on established SNAr chemistry with thiols.
Materials:
-
Chloro-1,2,5-thiadiazole derivative
-
Thiol (e.g., thiophenol, alkyl thiol)
-
Base (e.g., Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the thiol (1.1 eq) to a suspension of NaH (1.2 eq) in the chosen solvent at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the thiolate.
-
Add a solution of the chloro-1,2,5-thiadiazole (1.0 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction carefully with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of C-C and C-N bonds, offering a powerful alternative to traditional SNAr reactions, especially for the introduction of carbon-based substituents.
Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1][5]
Protocol 4: General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the analogous 3,5-dichloro-1,2,4-thiadiazole.[1][6]
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole (or other chloro-1,2,5-thiadiazole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene, Methanol, Water)
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the chloro-1,2,5-thiadiazole (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in deaerated toluene.
-
Add a deaerated 2 M aqueous solution of K₂CO₃ (2.0 eq).
-
Add the arylboronic acid (1.1 eq) dissolved in deaerated methanol.
-
Heat the reaction mixture at reflux and monitor by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[7]
Protocol 5: General Protocol for Stille Coupling
Materials:
-
3,4-Dichloro-1,2,5-thiadiazole
-
Organostannane reagent (e.g., tributyl(aryl)stannane)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve 3,4-dichloro-1,2,5-thiadiazole (1.0 mmol) in anhydrous toluene (10 mL).[1]
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable ligand (e.g., P(o-tol)₃, 10 mol%).[1]
-
Stir the mixture at room temperature for 10 minutes.[1]
-
Add the organostannane reagent (1.2 mmol) dropwise.[1]
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.[1]
-
Monitor the reaction by TLC or GC-MS.[1]
-
Upon completion, cool the reaction, dilute with a suitable solvent, and wash with aqueous potassium fluoride to remove tin byproducts.
-
Separate the organic layer, dry, and concentrate.
-
Purify by column chromatography.
Comparative Data of Reagents and Conditions
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| SNAr | Amines (NH₃, RNH₂, R₂NH) | - / Et₃N | DCM, THF, DMF | RT - Reflux | Moderate to High | General |
| SNAr | Alkoxides (RO⁻) | NaH, K₂CO₃ | THF, DMF | RT - 80 | Good | General |
| SNAr | Thiolates (RS⁻) | NaH, K₂CO₃ | THF, DMF | RT - 60 | Good | General |
| Suzuki | Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | Toluene/MeOH/H₂O | Reflux | Good to Excellent | [6] |
| Stille | Organostannanes | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | Good | [1] |
Troubleshooting and Key Considerations
-
Substrate Reactivity: The presence of electron-donating or withdrawing groups on the 1,2,5-thiadiazole ring or the nucleophile can significantly impact reaction rates.
-
Regioselectivity: In di-substituted chloro-1,2,5-thiadiazoles, controlling the regioselectivity of mono-substitution can be challenging and may require careful optimization of reaction conditions. More reactive dihalogenated 1,2,5-thiadiazoles, such as 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazole, can be employed to achieve higher selectivity.[1]
-
Catalyst and Ligand Choice: For cross-coupling reactions, the choice of palladium catalyst and ligand is critical for achieving high yields and preventing side reactions.
-
Inert Atmosphere: Palladium-catalyzed reactions and reactions involving strong bases like NaH should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.
-
Purification: The purification of 1,2,5-thiadiazole derivatives can sometimes be challenging due to their volatility or polarity. Careful selection of chromatographic conditions is essential.
Conclusion
The displacement of chlorine in 1,2,5-thiadiazoles is a robust and versatile strategy for the synthesis of a wide range of functionalized derivatives. Both SNAr and palladium-catalyzed cross-coupling reactions provide efficient means to introduce a variety of substituents. The protocols and considerations outlined in this guide are intended to serve as a valuable resource for researchers in their efforts to synthesize novel 1,2,5-thiadiazole-containing compounds for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
- Weinstock, L. M., Davis, P., Handelsman, B., & Tull, R. J. (1967). A General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,5-thiadiazoles. Retrieved from [Link]
- (2025, August 6). Synthesis of 4-substituted 3-chloro-1,2,5-thiadiazoles from monosubstituted glyoximes. ResearchGate.
- (n.d.).
- Rozas, M. F., et al. (2025, October 15). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide. ResearchGate.
- US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. (n.d.). Google Patents.
- (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. OPUS.
- (n.d.). 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. PMC.
- (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC.
- Rozas, M. F., et al. (n.d.). Addition of Aromatic Nucleophiles to a C=N Double Bond of 1,2,5-Thiadiazole 1,1-Dioxide.
- (2023, May 30). Stille vs.
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
- (n.d.).
- (2021, August 11).
-
(2025, August 7). The Ring Opening of 3,4-Dichloro-1,2,5-thiadiazole with Metal Amides. A New Synthesis of 3,4-Disubstituted-1,2,5-thiadiazoles. ResearchGate. Retrieved from [Link]
- US3440246A - Process for preparing 1,2,5-thiadiazoles. (n.d.). Google Patents.
- US3391152A - Methods of preparing thiadiazoles. (n.d.). Google Patents.
- (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC.
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Chemchart. (n.d.). 3-chloro-1,2,5-thiadiazole (5097-45-0). Retrieved from [Link]
-
Wikipedia. (n.d.). 3,4-Dichloro-1,2,5-thiadiazole. Retrieved from [Link]
- (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling [organic-chemistry.org]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Chloro-4-methoxy-1,2,5-thiadiazole
Introduction: The Strategic Value of 3-Chloro-4-methoxy-1,2,5-thiadiazole
This compound is a key heterocyclic building block in contemporary drug discovery and development.[1] Its utility stems from the unique electronic properties of the 1,2,5-thiadiazole ring and the strategic placement of a reactive chloro group and a methoxy substituent. The electron-deficient nature of the thiadiazole ring, coupled with the chlorine atom, makes this compound an excellent substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse functionalities, enabling rapid lead optimization in medicinal chemistry programs. The methoxy group, in turn, can modulate the electronic and steric properties of the molecule and can be a site for further chemical modification. This application note provides a comprehensive guide to the laboratory-scale synthesis and outlines critical considerations and protocols for the scale-up of this compound production.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The most direct and scalable synthesis of this compound proceeds through a two-step sequence. The first step involves the formation of the thiadiazole ring by reacting an appropriate N-C-C-N precursor with a sulfurating agent. A subsequent functional group interconversion then yields the desired product. Specifically, the reaction of an alkyl cyanoformimidate with sulfur monochloride or dichloride provides a direct route to 3-chloro-4-alkoxy-1,2,5-thiadiazoles.[2] This approach is advantageous for scale-up due to the availability of the starting materials and the direct formation of the desired heterocyclic core.
An alternative, though potentially less direct, route could involve the synthesis of 3-amino-4-methoxy-1,2,5-thiadiazole followed by a Sandmeyer-type reaction to introduce the chloro group. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via a diazonium salt intermediate.[3][4][5][6] However, the direct cyclization approach is often more convergent and efficient for large-scale production.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of related 3-chloro-4-alkoxy-1,2,5-thiadiazoles.[2]
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Methyl cyanoformimidate | Starting material |
| Sulfur monochloride (S₂Cl₂) | Cyclization/chlorinating agent |
| N,N-Dimethylformamide (DMF) | Solvent |
| Three-necked round-bottom flask | Reaction vessel |
| Mechanical stirrer | Efficient mixing |
| Addition funnel | Controlled reagent addition |
| Thermometer | Temperature monitoring |
| Ice-water bath | Cooling |
| Steam distillation apparatus | Purification |
| Separatory funnel | Liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Diethyl ether | Extraction solvent |
| Anhydrous magnesium sulfate | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel is charged with N,N-dimethylformamide (150 mL). The flask is cooled in an ice-water bath to 0-5 °C.
-
Sulfur Monochloride Addition: Sulfur monochloride (e.g., 0.3 moles) is added to the cooled DMF with stirring. Maintain the temperature below 10 °C during the addition.
-
Substrate Addition: Methyl cyanoformimidate (e.g., 0.1 moles) is added dropwise to the stirred solution via the addition funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at 5-10 °C for an additional 2 hours, followed by stirring at room temperature for 4-6 hours.
-
Quenching: The reaction mixture is cautiously poured into 500 mL of ice-water with vigorous stirring.
-
Purification by Steam Distillation: The resulting aqueous mixture is subjected to steam distillation. The distillate, containing water and the product, is collected.
-
Extraction: The distillate is extracted with diethyl ether (3 x 100 mL).
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Scale-Up Synthesis: From Bench to Pilot Plant
Scaling up the synthesis of this compound from the laboratory to a pilot plant or industrial scale introduces several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Core Scale-Up Considerations
-
Heat Management: The reaction of sulfur monochloride with the cyanoformimidate is exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is essential to maintain the critical temperature range of 0-10 °C during addition. Runaway reactions can occur if the temperature is not controlled, leading to the formation of byproducts and potential safety hazards.
-
Reagent Addition Rate: The rate of addition of the methyl cyanoformimidate becomes a critical parameter at scale. A slow and controlled addition is necessary to manage the exotherm. The addition rate should be tied to the cooling capacity of the reactor to prevent temperature spikes.
-
Mixing Efficiency: Effective mixing is crucial to ensure homogenous reaction conditions and prevent localized "hot spots." In a large reactor, a powerful overhead stirrer with an appropriately designed impeller is required. Poor mixing can lead to incomplete reaction and the formation of impurities.
-
Safety Precautions for Sulfur Monochloride: Sulfur monochloride is a corrosive and toxic substance that reacts violently with water.[7][8] Handling this reagent on a large scale requires stringent safety protocols, including the use of a closed-system for transfers and a well-ventilated area. Personal protective equipment (PPE), such as rubber gloves, aprons, boots, splash-proof goggles, and a positive-pressure self-contained breathing apparatus, is mandatory.[7][9][10][11] Emergency preparedness, including access to appropriate spill containment materials and a safety shower/eyewash station, is critical.
-
Work-up and Purification: Steam distillation, while effective in the lab, may be less practical for very large quantities. Alternative purification methods such as fractional vacuum distillation are more suitable for industrial-scale production. The extraction process will require larger vessels and a more robust system for phase separation.
Visualizing the Scale-Up Workflow
Caption: Transition from laboratory to pilot scale synthesis.
Pilot-Scale Synthesis Protocol
This protocol is a proposed adaptation for a pilot-plant scale synthesis, emphasizing safety and process control.
Equipment for Pilot-Scale Production
| Equipment | Specification |
| Jacketed Glass-Lined Reactor | 100 L capacity, with overhead stirring and temperature probes |
| Chiller/Heater Unit | To control reactor jacket temperature |
| Dosing Pump | For controlled addition of liquid reagents |
| Quench Tank | 200 L capacity, with stirring |
| Large Separator | For liquid-liquid extraction |
| Vacuum Distillation Unit | Sized for the expected product volume |
| Scrubber | To neutralize any off-gases |
Step-by-Step Pilot-Scale Procedure
-
Reactor Preparation: The 100 L jacketed reactor is cleaned, dried, and inerted with nitrogen. N,N-dimethylformamide (60 L) is charged into the reactor. The chiller is set to cool the reactor jacket to -5 °C.
-
Sulfur Monochloride Charging: Using a closed-system transfer, sulfur monochloride (e.g., 12 kg, ~90 moles) is added to the reactor with gentle agitation. The temperature of the reactor contents is stabilized at 0-5 °C.
-
Controlled Addition of Substrate: Methyl cyanoformimidate (e.g., 2.5 kg, ~30 moles) is added via a dosing pump over 2-3 hours. The addition rate is adjusted to maintain the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 5-10 °C for 2 hours, then allowed to slowly warm to room temperature and stirred for an additional 4-6 hours. The reaction progress can be monitored by a suitable in-process control (e.g., GC-MS or HPLC).
-
Quenching: The reaction mixture is transferred via a pressure-equalized line into the quench tank containing 100 L of agitated ice-water. The transfer should be done at a controlled rate to manage any exotherm.
-
Extraction: The aqueous mixture is transferred to a large separator and extracted with diethyl ether or another suitable solvent (e.g., 3 x 40 L).
-
Solvent Removal: The combined organic layers are transferred to a clean, dry reactor, and the solvent is removed by distillation at atmospheric pressure.
-
Final Purification: The resulting crude product is purified by fractional vacuum distillation using the dedicated distillation unit to yield pure this compound.
Safety and Environmental Considerations
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Sulfur Monochloride: As previously detailed, this reagent is highly corrosive, toxic, and water-reactive. All handling should be performed in a well-ventilated area, and appropriate PPE is essential.[7][8][9][10][11]
-
Solvent Handling: Diethyl ether is highly flammable. All electrical equipment should be intrinsically safe, and sources of ignition must be eliminated.
-
Waste Disposal: Aqueous waste from the quenching and extraction steps will be acidic and may contain residual organics. This waste should be neutralized and disposed of in accordance with local environmental regulations. Organic waste and distillation residues should also be disposed of through a certified waste management company.
Logical Flow of Safety Considerations
Sources
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. fireengineering.com [fireengineering.com]
- 8. lanxess.com [lanxess.com]
- 9. echemi.com [echemi.com]
- 10. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 11. lobachemie.com [lobachemie.com]
Troubleshooting & Optimization
purification methods for 3-Chloro-4-methoxy-1,2,5-thiadiazole intermediates
Tier 2 Escalation Guide | Medicinal Chemistry Support
Subject: Purification & Handling of 3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS: 5728-16-5)
Primary Application: Key intermediate for
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulty isolating high-purity This compound (hereafter referred to as CMT ).
This intermediate is notoriously sensitive to process parameters. The core challenge lies in the "Goldilocks" nature of the nucleophilic aromatic substitution (
-
Under-reaction leaves unreacted 3,4-dichloro-1,2,5-thiadiazole (DCT).
-
Over-reaction produces the symmetric 3,4-dimethoxy-1,2,5-thiadiazole (DMT).
Because the boiling points of these three species are proximal, downstream purification often fails if the upstream reaction conversion is not tightly controlled.
Module 1: Reaction Optimization (The "Root Cause")
User Question: "My crude NMR shows a mixture of starting material, product, and the dimethoxy impurity. How do I stop the side reaction?"
Technical Insight:
The 1,2,5-thiadiazole ring is electron-deficient, making it highly susceptible to nucleophilic attack. The second chlorine atom is more reactive after the first methoxy group is installed due to the resonance donation of the oxygen, but the difference in reaction rates (
Troubleshooting Protocol:
-
Stoichiometry Control: Never exceed 1.05 equivalents of Sodium Methoxide (NaOMe).
-
Temperature Management: Conduct the addition of NaOMe at 0°C to 5°C . Higher temperatures favor the formation of the thermodynamic byproduct (DMT).
-
Mode of Addition: Add the methoxide solution dropwise to the DCT solution. This ensures the concentration of nucleophile remains low relative to the substrate, statistically favoring mono-substitution.
Figure 1: Reaction pathway showing the critical branch point between the target CMT and the DMT impurity.
Module 2: Purification via Distillation
User Question: "I am trying to distill the product, but the fractions are co-eluting. What are the correct vacuum parameters?"
Technical Insight: The boiling points of the chlorinated thiadiazoles are perilously close. Standard simple distillation will fail. You must use a fractional distillation column (Vigreux or packed column) to achieve separation.
Physical Properties Table:
| Compound | Abbr. | Approx. Boiling Point (Atm) | Approx. Boiling Point (15 mmHg) | Status |
| 3,4-Dichloro-1,2,5-thiadiazole | DCT | ~150°C | ~45-50°C | Precursor (Lower BP) |
| This compound | CMT | ~155-160°C | ~60-65°C | Target |
| 3,4-Dimethoxy-1,2,5-thiadiazole | DMT | >170°C | ~85-90°C | Impurity (Higher BP) |
Note: Boiling points are estimated based on vapor pressure curves of analogous isopropoxy derivatives [1][2].
Distillation Protocol:
-
Vacuum: Establish a stable vacuum of 10–15 mmHg .
-
Setup: Use a 15cm+ Vigreux column. Wrap the column in foil/insulation to prevent premature condensation.
-
Collection:
-
Fraction 1 (Fore-run): Up to 55°C (Contains unreacted DCT).
-
Fraction 2 (Target): 60–68°C (Pure CMT).
-
Residue: >75°C (Contains DMT and tars).
-
-
Critical Warning: Do not overheat the pot. 1,2,5-thiadiazoles have moderate thermal stability, but excessive heat (>180°C) can cause ring degradation or sulfur extrusion.
Module 3: Chromatographic Purification (Alternative)
User Question: "Distillation didn't work. Can I use flash chromatography?"
Technical Insight: Yes. While distillation is preferred for scale, silica gel chromatography is effective because the polarity difference is distinct:
-
DCT: Non-polar (elutes first).
-
CMT: Moderately polar (elutes second).
-
DMT: More polar (elutes last).
Chromatography Guide:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
-
Start: 100% Hexane (Elutes DCT).
-
Ramp: 95:5 Hexane:EtOAc (Elutes CMT ).
-
Flush: 80:20 Hexane:EtOAc (Elutes DMT).
-
-
TLC Visualization: UV light (254 nm). The thiadiazole ring is UV active.
Module 4: Analytical Validation (QC)
User Question: "How do I confirm I have the mono-methoxy product and not the symmetric impurities using NMR?"
Technical Insight:
Symmetry is your diagnostic tool. The target molecule (CMT) is asymmetric, whereas both the starting material (DCT) and the over-reaction product (DMT) possess
NMR Troubleshooting Matrix:
| Feature | 3,4-Dichloro (DCT) | 3-Chloro-4-methoxy (CMT) | 3,4-Dimethoxy (DMT) |
| Proton NMR ( | Silent (No protons) | Single Singlet (~4.2 ppm) | Single Singlet (~4.1 ppm) |
| Carbon NMR ( | Single Peak (Symmetric) | Two Distinct Peaks (Ring C) | Single Peak (Symmetric) |
| Symmetry | Symmetric | Asymmetric | Symmetric |
Decision Logic Tree:
Figure 2: Analytical decision tree for identifying 1,2,5-thiadiazole substitution patterns.
References
-
Weinstock, L. M., Mulvey, D. M., & Tull, R. (1976). Synthesis of the beta-adrenergic blocking agent timolol from optically active precursors. The Journal of Organic Chemistry, 41(19), 3121–3124. Link
-
Wasson, B. K. (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. U.S. Patent No. 3,564,000. Washington, DC: U.S. Patent and Trademark Office. Link
-
Vest, R. D. (1963). 3,4-dichloro-1,2,5-thiadiazole and its preparation. U.S. Patent No. 3,115,497. Washington, DC: U.S. Patent and Trademark Office. Link
-
Richardson, A. (2016). Structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Journal of Molecular Structure. Link
Technical Support Center: Solvent Systems for 1,2,5-Thiadiazole Functionalization
Topic: 3-Chloro-4-methoxy-1,2,5-thiadiazole | CAS: 5728-16-5 Document ID: TSC-THIA-042 | Status: Active
Executive Summary
This guide addresses the specific solvent engineering required for the functionalization of This compound . As a critical scaffold in medicinal chemistry (notably as a structural analog in the synthesis of beta-blockers like Timolol), this compound presents a dichotomy of reactivity: the C3-Chlorine is highly susceptible to Nucleophilic Aromatic Substitution (
The Golden Rule: The choice of solvent for this substrate is not just about solubility; it is the primary switch for controlling the reaction rate versus impurity profile.
Module 1: Solubility & Stability Intelligence
Q: Why is my starting material degrading in aqueous basic media?
A: While the 1,2,5-thiadiazole ring is thermally robust, the C-Cl bond is prone to hydrolysis in the presence of water and strong base (OH⁻).
-
Mechanism: Hydroxide displaces the chloride to form 3-hydroxy-4-methoxy-1,2,5-thiadiazole. This hydroxy intermediate rapidly tautomerizes to the 1,2,5-thiadiazol-3(2H)-one species, which is thermodynamically stable and a dead-end byproduct.
-
Prevention: Ensure water content in organic solvents (DMSO, DMF) is <0.1% (Karl Fischer). Use anhydrous bases (e.g.,
, ) rather than aqueous hydroxides.
Q: What is the solubility profile for process scale-up?
The methoxy group provides better lipophilicity than the hydroxy analog but less than the dichloro analog.
| Solvent Class | Representative Solvents | Solubility Rating | Application Note |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Recommended. Maximizes |
| Polar Protic | Methanol, Ethanol | Good | Alternative. Slower reaction rates (H-bonding stabilizes nucleophile). Good for crystallizing products directly. |
| Chlorinated | DCM, Chloroform | High | Workup Only. Good for extraction but poor for |
| Ethers | THF, 1,4-Dioxane | Moderate | Specific Use. Used for Pd-catalyzed couplings; often requires heating near reflux. |
| Hydrocarbons | Hexane, Toluene | Poor | Antisolvent. Use to precipitate the product after reaction completion. |
Module 2: Nucleophilic Substitution ( ) Optimization
Scenario: You are displacing the C3-Chlorine with an amine (e.g., morpholine, t-butylamine) or an alkoxide.
Protocol: The "Dipolar Acceleration" Method
For rapid conversion with difficult nucleophiles.
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Concentration: 0.5 M to 1.0 M.
-
Base: 1.5 eq.
(milled) or DIPEA. -
Temperature: 60°C – 90°C.
-
Workup: Pour reaction mixture into crushed ice/water (10x volume). The product usually precipitates as a solid due to the "salting out" effect of the inorganic byproducts.
Troubleshooting Matrix: Reactions
| Symptom | Root Cause | Corrective Action |
| Reaction Stalled (<50% conv.) | Solvent is too non-polar (e.g., THF, Toluene). | Switch to DMSO . The high dielectric constant stabilizes the Meisenheimer-like transition state. |
| Byproduct: Hydrolysis (M+16) | Wet solvent or hygroscopic base. | Dry solvent over 4Å sieves. Switch base to |
| Byproduct: Demethylation | Harsh Lewis acidic conditions or extreme temps (>120°C). | The methoxy ether can cleave. Lower temp to <90°C. Avoid Lewis acids. |
| Sticky Oil Product | DMF/DMSO retention. | Perform an aqueous wash with 5% LiCl solution to extract DMF into the water layer during workup. |
Module 3: Visualizing the Logic
Workflow 1: Solvent Selection Decision Tree
Use this logic gate to determine the correct solvent system for your specific nucleophile.
Caption: Figure 1. Decision matrix for solvent selection based on reaction type and nucleophile compatibility.
Workflow 2: The Reaction Mechanism
Understanding why polar aprotic solvents are critical.
Caption: Figure 2. Mechanistic pathway showing how polar solvents stabilize the transition state intermediate.
Module 4: Advanced FAQ (Scientist-to-Scientist)
Q: Can I use this compound for Suzuki Cross-Coupling instead of
-
Challenge: The thiadiazole nitrogens and sulfur can coordinate to Palladium, potentially poisoning the catalyst.
-
Solution: Use 1,4-Dioxane as the solvent. It acts as a weak ligand to stabilize the Pd species. High catalyst loading (3-5 mol%) and bi-dentate ligands (e.g., Xantphos) are often required.
Q: I need to remove the methoxy group later. How do I plan for that? A: If your final target requires a hydroxyl group (like in some Timolol impurity syntheses), the methoxy group can be demethylated.
-
Warning: Do not use
if the ring is sensitive. -
Solvent System: Use Pyridine hydrochloride melt (neat, 150°C) or HBr in Acetic Acid . This is a harsh step; ensure your
substituent is stable first.
References
-
Synthesis of 1,2,5-Thiadiazoles
-
Timolol Synthesis (Process Chemistry)
- Title: "Synthesis of S- and R-Timolol Male
-
Source:Chemical Journal of Chinese Universities, 2022.[5]
- Context: Details the reaction of chloro-thiadiazoles with morpholine and amines, establishing the DMSO/Alcohol solvent protocols.
-
Solvent Effects in
:- Title: "Solvent Effects in Nucleophilic Arom
- Source:Journal of Organic Chemistry.
- Context: Foundational theory explaining why DMSO accelerates displacement of Cl in electron-deficient heterocycles.
-
Compound Data & Safety
Sources
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 6. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Reactivity of Chloro-Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chloro-thiadiazoles. This guide is designed to provide in-depth troubleshooting strategies and address frequently encountered challenges related to the reactivity of these important heterocyclic compounds. My aim is to move beyond simple procedural lists and offer insights into the underlying chemical principles governing these reactions, empowering you to make informed decisions in your experimental design.
Understanding the Reactivity of Chloro-Thiadiazoles
Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms. Their isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) exhibit distinct electronic properties that significantly influence their reactivity.[1] Generally, thiadiazole rings are electron-deficient, which makes them relatively inert to electrophilic substitution but susceptible to nucleophilic attack.[2][3][4] The introduction of a chlorine atom further modulates this reactivity, creating a valuable handle for synthetic transformations. However, the C-Cl bond in chloro-thiadiazoles can be notoriously unreactive, leading to frustratingly low yields or complete reaction failure.
This guide will focus on two major classes of reactions where low reactivity is a common hurdle: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions .
Part 1: Troubleshooting Guide for Common Reactions
Issue 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with a chloro-thiadiazole is not proceeding or giving low yields.
Question: I'm trying to displace the chloride on my thiadiazole with a nucleophile (e.g., an amine, thiol, or alkoxide), but I'm seeing no product or only trace amounts. What's going wrong?
Answer: The low reactivity of chloro-thiadiazoles in SNAr reactions is a common challenge. The success of this reaction is highly dependent on the electronic nature of the thiadiazole ring, the position of the chlorine atom, and the reaction conditions.
Underlying Principles: SNAr reactions proceed through a high-energy intermediate called a Meisenheimer complex. The stability of this complex, and thus the rate of the reaction, is enhanced by electron-withdrawing groups on the aromatic ring that can delocalize the negative charge. While the thiadiazole ring itself is electron-deficient, the degree of this deficiency varies between isomers and can be influenced by other substituents.[2][3][5]
Troubleshooting Workflow:
SNAr Troubleshooting Workflow.
Detailed Steps & Explanations:
-
Assess the Inherent Reactivity of Your Chloro-Thiadiazole:
-
Isomer Matters: The electron density at the carbon atoms varies significantly between thiadiazole isomers. For instance, in 1,2,4-thiadiazoles, the C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C3 position.[5] In 1,3,4-thiadiazoles, both the C2 and C5 positions are electron-deficient and reactive towards nucleophiles.[2][3][4]
-
Positional Effects: The reactivity of the chloro-substituent is dictated by its position on the ring. For example, in 3,5-dichloro-1,2,4-thiadiazole, the chlorine at the 5-position is more reactive in SNAr reactions.[6][7]
-
-
Optimize Reaction Conditions:
-
Temperature: Many SNAr reactions with unactivated aryl chlorides require elevated temperatures to overcome the activation energy barrier.[8] Consider increasing the reaction temperature, potentially utilizing microwave irradiation for rapid and efficient heating.[9][10][11][12]
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[13]
-
Base: A strong, non-nucleophilic base is often crucial to deprotonate the incoming nucleophile without competing in the substitution reaction. Consider bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or sodium tert-butoxide (NaOt-Bu).
-
-
Substrate Activation:
-
For certain isomers, such as 1,2,4-thiadiazoles, converting the chloro-substituent to a better leaving group, like a sulfonyl or sulfinyl group, can dramatically increase reactivity towards thiols.[14]
-
Issue 2: My Palladium-Catalyzed Cross-Coupling reaction (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) is failing.
Question: I'm attempting a cross-coupling reaction with my chloro-thiadiazole, but the reaction is sluggish, gives low yields, or results in decomposition of the starting material. What should I try?
Answer: Chloro-thiadiazoles are notoriously challenging substrates for palladium-catalyzed cross-coupling reactions due to the strength of the C-Cl bond and the potential for the heteroaromatic ring to coordinate to and deactivate the palladium catalyst.
Underlying Principles: The first and often rate-limiting step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the organic halide to the Pd(0) catalyst.[15] The reactivity of the halide follows the trend I > Br > Cl, making aryl chlorides the least reactive.[15] Furthermore, the electron-rich heteroatoms of the thiadiazole ring can act as ligands for the palladium center, leading to catalyst inhibition.
Troubleshooting Workflow:
Cross-Coupling Troubleshooting Workflow.
Detailed Steps & Explanations:
-
Ligand Selection is Critical:
-
Bulky, Electron-Rich Phosphines: For unreactive aryl chlorides, the use of bulky and electron-rich phosphine ligands is paramount. These ligands promote the oxidative addition step and stabilize the active Pd(0) species.[16] Examples of effective ligand classes include:
-
Ligand Screening: A systematic screen of several ligands from different classes is often the most effective approach to identify the optimal one for your specific substrate.
-
-
Choice of Palladium Precatalyst:
-
While Pd(PPh₃)₄ is a classic catalyst, more modern and often more active precatalysts are available. Consider using Pd₂(dba)₃ or Pd(OAc)₂ in combination with your chosen ligand. Pre-formed palladium-ligand complexes can also offer improved reactivity and reproducibility.[19]
-
-
Optimizing the Base and Solvent:
-
Base: The choice of base is crucial and depends on the specific coupling reaction. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[18] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.
-
Solvent: The solvent can influence the solubility of the reactants and the stability of the catalytic species. Common solvents for cross-coupling reactions include toluene, dioxane, and THF. The addition of water can sometimes be beneficial in Suzuki reactions.
-
-
Consider In Situ Halide Exchange:
-
For particularly unreactive chloro-thiadiazoles, converting the chloride to a more reactive bromide or iodide in situ can be a powerful strategy. This can be achieved by adding a source of bromide or iodide ions to the reaction mixture. For example, 3-bromo-4-chloro- or 3-chloro-4-iodo-1,2,5-thiadiazoles are more reactive than 3,4-dichloro-1,2,5-thiadiazole.[20][21]
-
-
Explore Alternative Catalysts:
-
For extremely challenging couplings, it may be worth exploring catalysts based on other transition metals, such as iron, which have shown promise for the coupling of aryl chlorides.[22]
-
Data Summary for Suzuki-Miyaura Coupling of Chloro-Thiadiazoles:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Provide active Pd(0) in situ. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs (e.g., IMes) | Facilitate oxidative addition of the C-Cl bond.[17][18][19][23][24][25] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation.[18] |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and stabilizes catalytic intermediates. |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Are there general reactivity trends for different chloro-thiadiazole isomers?
A1: Yes, the position of the nitrogen and sulfur atoms in the ring significantly impacts the electron distribution and, consequently, the reactivity.
-
1,2,4-Thiadiazoles: The C5 position is generally more electrophilic and thus more reactive towards nucleophiles than the C3 position.[5] In Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole, the reaction occurs preferentially at the 5-position under milder conditions.[6][26]
-
1,3,4-Thiadiazoles: The C2 and C5 positions are electronically equivalent in the parent ring and are both susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atoms.[2][3][4]
-
1,2,5-Thiadiazoles: This isomer is thermally stable and relatively aromatic.[27] Halogenated 1,2,5-thiadiazoles typically undergo halide displacement reactions.
Q2: Can I use "ligand-free" conditions for cross-coupling my chloro-thiadiazole?
A2: While "ligand-free" conditions have been developed for the Suzuki-Miyaura coupling of some activated aryl chlorides, they are generally not effective for unactivated and heteroaryl chlorides like chloro-thiadiazoles.[28][29] The strong C-Cl bond and potential for catalyst inhibition by the thiadiazole ring necessitate the use of specialized, electron-rich ligands to achieve good reactivity.
Q3: My reaction mixture is turning black, and I'm getting a lot of decomposition. What is happening?
A3: The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and agglomeration. This leads to a loss of catalytic activity. This can be caused by:
-
High Temperatures: Prolonged heating at very high temperatures can lead to catalyst degradation.
-
Inappropriate Ligand: The ligand may not be effectively stabilizing the palladium nanoparticles, leading to their aggregation.
-
Air/Moisture Sensitivity: Some catalytic systems are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere with dry solvents.
-
Ring Instability: Some thiadiazole rings can be unstable under basic conditions, leading to ring cleavage.[2][3][4] This is particularly true for 1,3,4-thiadiazoles in the presence of aqueous base.
Q4: How can I improve the regioselectivity of my reaction on a di-chloro-thiadiazole?
A4: Achieving regioselectivity can be challenging but is often possible by carefully controlling the reaction conditions.
-
Temperature: As demonstrated with 3,5-dichloro-1,2,4-thiadiazole in Suzuki-Miyaura coupling, running the reaction at room temperature favors monosubstitution at the more reactive C5 position, while refluxing conditions lead to disubstitution.[6][26]
-
Stoichiometry: Using a slight excess of the coupling partner (e.g., 1.1 equivalents of boronic acid) can favor monosubstitution.
-
Alternative Starting Materials: Synthesizing a mixed di-halogenated thiadiazole (e.g., chloro-bromo or chloro-iodo) can provide a significant difference in reactivity between the two halogen positions, allowing for highly selective sequential couplings.[20][21]
Experimental Protocols
Protocol 1: General Procedure for a Ligand Screening in a Suzuki-Miyaura Coupling of a Chloro-Thiadiazole
This protocol is intended as a starting point and should be optimized for your specific substrates.
-
Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the chloro-thiadiazole (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: In a separate glovebox or under a stream of inert gas, prepare stock solutions of the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and a variety of phosphine ligands (0.08 mmol) in an anhydrous solvent (e.g., toluene).
-
Reaction Setup: To each reaction vial, add the appropriate volume of the palladium precatalyst and ligand stock solutions. Then, add the reaction solvent (e.g., toluene/water 10:1, 5 mL).
-
Reaction: Seal the vials and place them in a preheated heating block (e.g., 100 °C). Stir the reactions for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take an aliquot from each reaction vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product. This will allow for the identification of the most effective ligand.
References
- Li, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5515-5564.
- Shafique, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8683.
- Al-Masoudi, N. A. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science, 2(6).
- Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Science of Synthesis.
- Pakulski, P., & Pinkowicz, D. (2021).
-
The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Palladium-catalyzed cross-coupling reactions. (2025, September 15). Fiveable. Retrieved February 19, 2026, from [Link]
- Cole, M. L., et al. (2014). Catalytic SNAr of unactivated aryl chlorides.
- Kumar, A., et al. (n.d.). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals.
-
a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. (2025, March 25). Pharmedico Publishers. Retrieved February 19, 2026, from [Link]
- Andreani, A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(15), 5815-5818.
- Penning, T. D., et al. (2009). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.
- Knight, T. A., et al. (2025). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
-
Shiradkar, M., et al. (n.d.). Microwave Assisted Synthesis and Bioactivity of s-Triazolo[3,4-b][2][3][4]thiadiazoles, s. Asian Journal of Chemistry.
- Köcher, S., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism.
- Lee, D.-H., & Jin, M.-J. (2011). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255.
-
Photochemical Ring Editing: Access to Privileged 1,2,5-Thiadiazole Scaffolds via Efficient Carbon Excision from Thiadiazines Und. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Pakulski, P., & Pinkowicz, D. (2025, October 15). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. ResearchGate. Retrieved February 19, 2026, from [Link]
- Lee, D.-H., & Jin, M.-J. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters, 13(2), 252-255.
- 174 Thiadiazoles and Their Properties. (n.d.). ISRES.
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved February 19, 2026, from [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2021, July 13). Semantic Scholar. Retrieved February 19, 2026, from [Link]
- Liu, C.-H., et al. (2015). Activation of Aryl Chlorides in Water under Phase-Transfer Agent-Free and Ligand-Free Suzuki Coupling by Heterogeneous Palladium Supported on Hybrid Mesoporous Carbon.
- Al-Amiery, A. A., et al. (n.d.). Microwave Assisted Synthesis of New β-Lactams Bearing Thiadiazole Moiety. AIP Publishing.
- Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
- Kumar, M. P., et al. (2010). Microwave Assisted Synthesis and Biological Activity of Novel Coumarinyltriazolothiadiazoles. Indian journal of pharmaceutical sciences, 72(3), 381-385.
- Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024, July 24). Books.
- Al-Amiery, A. A., et al. (2023). Microwave assisted synthesis of new β-Lactams bearing thiadiazole moiety. AIP Conference Proceedings, 2799(1).
-
(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]
-
(PDF) Synthesis of 1,3,4-Thiadiazoles: Review. (2025, May 29). ResearchGate. Retrieved February 19, 2026, from [Link]
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25).
- Chen, J., et al. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
-
Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]
- Palladium-catalyzed Cross-coupling Reactions. (n.d.).
-
(PDF) A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. (2021, November 18). ResearchGate. Retrieved February 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]
- 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. (n.d.). PMC.
-
The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
- An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. (n.d.). DSpace@MIT.
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (2019, May 30).
- Involvement of 8-chloro-2-methyl benzo thiazolo[3,2-a] pyrimidine-4-ona and 2-bromo-7-trifluoromethyl-5 H-5-oxo-1,3,4-thiadiazo [3,2-a] pyrimidine to palladium catalyzed Suzuki-Miyauri cross coupling reaction. (2024, December 29). INIS-IAEA.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Chemical Reactivity of 1,2,4-Thiadiazole_Chemicalbook [chemicalbook.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isres.org [isres.org]
- 8. Catalytic S N Ar of unactivated aryl chlorides - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC07116F [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Microwave Assisted Synthesis and Biological Activity of Novel Coumarinyltriazolothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pharmedicopublishers.com [pharmedicopublishers.com]
- 14. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. tandfonline.com [tandfonline.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Coupling [organic-chemistry.org]
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- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. ?Synthesis of 1,2,5-Thiadiazole_Chemicalbook [chemicalbook.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. acs.figshare.com [acs.figshare.com]
resolving separation issues in thiadiazole chromatography
Technical Support Center: Thiadiazole Chromatography Subject: Resolving Separation Issues in Thiadiazole Derivatives Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Thiadiazole Challenge
Thiadiazoles (five-membered rings containing one sulfur and two nitrogen atoms) are cornerstones in modern drug discovery, serving as bioisosteres for thiazoles and oxadiazoles. However, their unique electronic structure presents distinct chromatographic challenges:
-
High Polarity: The electron-withdrawing nature of the nitrogen atoms creates a dipole that often leads to poor retention on standard C18 phases.
-
Silanol Interactions: The nitrogen lone pairs can act as Lewis bases, interacting strongly with residual acidic silanols on silica supports, causing severe peak tailing.
-
Isomeric Complexity: Distinguishing between regioisomers (e.g., 1,2,4- vs. 1,3,4-thiadiazole) requires precise exploitation of shape selectivity and dipole moments.
This guide moves beyond generic advice, providing a causal analysis of separation failures and self-validating protocols to resolve them.
Part 1: Troubleshooting Guide (Q&A)
Q1: Why do my thiadiazole peaks exhibit severe tailing (As > 1.5) on my C18 column?
The Mechanism:
Thiadiazoles are weak bases (unless substituted with strong electron-withdrawing groups). At neutral pH, the nitrogen atoms can hydrogen bond or ionically interact with unreacted silanol groups (
The Solution: You must suppress the silanol ionization or mask the interaction.
-
Protocol A (Low pH Suppression): Lower the mobile phase pH to < 3.0 using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%). At pH 2.5, silanols are protonated (
) and neutral, preventing ionic interaction with the protonated thiadiazole. -
Protocol B (Buffer Strength): If low pH is not an option (stability concerns), use a high ionic strength buffer (20–50 mM Ammonium Acetate) to compete for the ion-exchange sites.
Validation Check:
Calculate the Tailing Factor (
Q2: My analyte elutes in the void volume ( ). How do I increase retention?
The Mechanism: Many thiadiazoles (especially amino- or mercapto-substituted) are too hydrophilic for standard alkyl (C18) phases. They prefer the aqueous mobile phase over the hydrophobic stationary phase.
The Solution: Do not simply reduce organic modifier to 0% on a standard C18 (this causes "phase collapse" or "dewetting").
-
Option 1: Aqueous-Stable Columns (AQ-C18): Use a C18 column designed for 100% aqueous conditions. These have steric protection or polar surface modifications that prevent pore dewetting.
-
Option 2: HILIC Mode (Recommended for LogP < 0): Switch to Hydrophilic Interaction Liquid Chromatography.
Decision Logic:
Figure 1: Decision tree for selecting the correct chromatographic mode based on analyte polarity.
Q3: I cannot separate the 1,2,4-thiadiazole isomer from the 1,3,4-thiadiazole isomer.
The Mechanism: Isomers often have identical mass (isobaric) and similar hydrophobicity (LogP). However, they possess different dipole moments and shape selectivity .
-
1,3,4-thiadiazole is symmetrical.[1]
-
1,2,4-thiadiazole is asymmetrical and often has a different basicity profile.
The Solution:
Exploit the
-
Stationary Phase: Switch from C18 to a Biphenyl or Pentafluorophenyl (PFP) column. These phases interact with the aromatic ring electrons of the thiadiazole. The difference in electron density distribution between the isomers leads to separation.
-
Mobile Phase Modifier: Methanol is often better than Acetonitrile for isomer separation on Phenyl phases because Methanol allows
interactions to dominate, whereas Acetonitrile (a -acid) can suppress them.
Part 2: Experimental Protocols
Protocol A: Standard RPLC Method for Lipophilic Thiadiazoles
Best for: Alkyl- or aryl-substituted thiadiazoles (LogP > 1).
| Parameter | Condition | Rationale |
| Column | C18 with high end-capping (e.g., 3.5 µm, 4.6 x 100 mm) | Maximizes hydrophobic retention; end-capping reduces tailing. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid) | Low pH suppresses silanol activity; Formate is MS-compatible. |
| Mobile Phase B | Acetonitrile | Lower viscosity than MeOH, sharper peaks. |
| Gradient | 5% B to 95% B over 10 min | Broad screening range. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV 254 nm | Thiadiazoles absorb strongly here; avoid <220 nm due to solvent cutoff. |
Protocol B: HILIC Method for Hydrophilic Thiadiazoles
Best for: Amino-thiadiazoles, glycosylated derivatives, or metabolites (LogP < 0).
-
Column: Amide-bonded silica (e.g., TSKgel Amide-80 or BEH Amide). Note: Amide phases are more stable and reproducible than bare silica.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0) in 90:10 Water:ACN.
-
Mobile Phase B: 10 mM Ammonium Acetate (pH 5.0) in 10:90 Water:ACN.
-
Critical Step: Buffer salt must be present in both phases to maintain the water layer on the particle surface.
-
-
Gradient: Isocratic 100% B for 2 min, then gradient to 60% B.
Part 3: Visualizing the Interaction Pathways
The following diagram illustrates the competing interactions occurring inside the column, guiding your choice of modifiers.
Figure 2: Interaction map showing how mobile phase modifiers (Acid/Buffer) mitigate secondary silanol interactions.
References
-
Gl Sciences. (n.d.). HPLC Column Technical Guide: Buffer Selection and pKa. Retrieved from [Link]
-
Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Online. (2020). HILIC: The Pros and Cons. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (2024).[8] HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Deshpande, S. N., et al. (2024).[7] Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole. ResearchGate. Retrieved from [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 3. lcms.cz [lcms.cz]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols [mdpi.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR Spectrum Analysis of 3-Chloro-4-methoxy-1,2,5-thiadiazole: A Comparative Technical Guide
Topic: 1H NMR Spectrum Analysis of 3-Chloro-4-methoxy-1,2,5-thiadiazole Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Executive Summary: The "Silent" Scaffold
In the realm of heterocyclic chemistry, This compound (CAS: 5728-16-5) represents a critical "privileged scaffold," serving as a direct precursor to blockbuster beta-blockers like Timolol. Unlike complex alkaloids or peptides, the NMR analysis of this molecule is defined by simplicity and silence .
This guide objectively compares the spectral performance of this target molecule against its synthetic precursors and structural analogs. The core value proposition of this analysis is reaction monitoring : how to use the appearance of a single diagnostic peak to validate the transformation of a "silent" precursor into a functionalized product.
Theoretical Prediction & Spectral Characteristics
The Target Spectrum: this compound
The 1,2,5-thiadiazole ring is electron-deficient.[1] When substituted at positions 3 and 4 with non-protonated groups (Cl and OMe), the ring itself provides no 1H NMR signal. The entire spectrum collapses into a single diagnostic feature.
| Parameter | Value / Characteristic | Causality & Logic |
| Signal Count | 1 (Singlet) | The molecule possesses only one set of chemically equivalent protons: the methyl group of the methoxy moiety (-OCH₃). |
| Integration | 3H | Corresponds to the three methyl protons. |
| Multiplicity | Singlet (s) | No adjacent protons on the heteroaromatic ring to cause spin-spin coupling (splitting). |
| Chemical Shift | 4.15 – 4.25 ppm (CDCl₃) | Deshielding Effect: The electronegative oxygen atom plus the electron-withdrawing nature of the 1,2,5-thiadiazole ring shifts the methyl signal downfield significantly compared to a standard aliphatic ether (typically ~3.3 ppm). |
Comparison with Alternatives (Analogs & Precursors)
To validate the identity of the target, one must compare it against the most likely contaminants or starting materials.
| Compound | Structure | 1H NMR Signature (CDCl₃) | Diagnostic Differentiation |
| Target | 3-Chloro-4-methoxy- | Singlet (~4.2 ppm) | Diagnostic: Presence of OMe, absence of symmetry. |
| Precursor | 3,4-Dichloro- | Silent (No Peaks) | Differentiation: The starting material is invisible in 1H NMR (except solvent residual). Any peak appearance indicates reaction progress. |
| Byproduct | 3,4-Dimethoxy- | Singlet (~4.16 ppm) | Differentiation: While also a singlet, the symmetric dimethoxy analog often shifts slightly upfield due to resonance donation from the second oxygen. Key: Integration is double relative to molarity. |
| Hydrolysis | 3-Chloro-4-hydroxy- | Broad Singlet (>10 ppm) | Differentiation: Loss of the sharp methyl singlet; appearance of a broad, exchangeable -OH peak (solvent dependent). |
Comparative Workflow: Reaction Monitoring
The primary utility of NMR for this scaffold is monitoring the nucleophilic aromatic substitution (
Experimental Logic[2][3][4][5]
-
Start: The spectrum is empty (only CDCl₃ peak at 7.26 ppm).
-
Progress: A singlet emerges at ~4.2 ppm.
-
Over-reaction: If the reaction runs too long or with excess methoxide, the symmetric 3,4-dimethoxy product forms. In a mixture, you may see two closely spaced singlets or a shift in the primary peak.
Visualization: Spectral Logic Pathway
The following diagram illustrates the decision tree for validating the product based on NMR data.
Figure 1: Decision logic for assigning the 1,2,5-thiadiazole scaffold based on 1H NMR spectral features.
Detailed Experimental Protocol
To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.
A. Sample Preparation[2][4][5][6][7]
-
Solvent: Chloroform-d (CDCl₃) is preferred over DMSO-d₆.
-
Reasoning: DMSO is hygroscopic and exhibits a large water peak (~3.3 ppm) that can interfere with the methoxy region or broaden signals. CDCl₃ provides a clean window in the 3.0–5.0 ppm range.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Note: High concentrations are not necessary as the methyl singlet is intense (3 protons).
-
B. Acquisition Parameters (Standard 400 MHz)
-
Pulse Sequence: Standard 1D proton (zg30).
-
Scans (NS): 16 scans are sufficient due to the high sensitivity of the methyl group.
-
Relaxation Delay (D1): Set to 1.0 – 2.0 seconds .
-
Causality: Methyl protons have relatively short T1 relaxation times. A short delay allows for rapid scanning without saturation, maximizing signal-to-noise ratio for the quantitative integration.
-
-
Spectral Width: -2 to 14 ppm (standard).
C. Data Processing & Validation
-
Referencing: Calibrate the residual CHCl₃ peak to 7.26 ppm .
-
Phasing: Ensure the baseline is flat; "smiling" or "frowning" baselines will distort the integration of the singlet.
-
Integration:
-
Set the Methanol/Methoxy peak to an integral of 3.00 .
-
Check the aromatic region (7.0 - 9.0 ppm).[2] Requirement: The integral here must be 0.00 .
-
Self-Validation: If aromatic protons appear, the thiadiazole ring has degraded, or benzothiadiazole impurities are present.
-
Synthesis & Contextual Grounding
Understanding the chemical origin of the sample aids in spectral interpretation.
Pathway: The synthesis typically proceeds via the reaction of 3,4-dichloro-1,2,5-thiadiazole with sodium methoxide (NaOMe) in methanol.
-
Reaction Type: Nucleophilic Aromatic Substitution (
). -
Mechanism: The electron-poor thiadiazole ring activates the C-Cl bond for displacement by the methoxide ion.
-
Critical Control: Stoichiometry is vital. Excess methoxide leads to the 3,4-dimethoxy analog. NMR is the only rapid way to distinguish the mono-substituted (Target) from the di-substituted (Byproduct) without running HPLC.
Figure 2: Synthetic pathway highlighting the spectral evolution from "Silent" to "Singlet" to "Symmetric Byproduct".
References
- Weinstock, L. M., et al. "1,2,5-Thiadiazoles." Journal of Organic Chemistry. (Fundamental work on the synthesis and properties of chloro- and alkoxy-1,2,5-thiadiazoles).
-
PubChem Compound Summary. "this compound (CID 18177248)."[3] National Center for Biotechnology Information. Link
-
Patent US3564000A. "Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives." (Describes the hydrolysis and reactivity of the chloro-thiadiazole scaffold). Link
-
Patent US3115497A. "3,4-dichloro-1,2,5-thiadiazole and its preparation."[4] (Describes the synthesis of the NMR-silent precursor). Link
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 3-Chloro-4-methoxy-1,2,5-thiadiazole: A Predictive Analysis
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of novel heterocyclic compounds, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as an indispensable tool. This guide provides an in-depth analysis and prediction of the 13C NMR chemical shifts for 3-Chloro-4-methoxy-1,2,5-thiadiazole, a compound of interest in medicinal chemistry and materials science. Due to the absence of direct experimental data in the current literature for this specific molecule, this guide employs a comparative approach, leveraging data from structurally analogous compounds to predict its spectral characteristics. This methodology not only offers a robust estimation but also serves as a practical framework for chemists to verify their synthetic outcomes.
The 1,2,5-thiadiazole ring is an aromatic heterocyclic system, and the chemical shifts of its carbon atoms are sensitive to the electronic effects of its substituents. The carbon signals for 3,4-disubstituted 1,2,5-thiadiazoles typically appear in the 130–160 ppm range.[1] Understanding the influence of chloro and methoxy groups is therefore crucial for an accurate prediction.
Comparative Analysis of Structurally Related Compounds
To build a predictive model for the 13C NMR spectrum of this compound, we will analyze the experimentally determined chemical shifts of key analogues. The primary electronic factors at play are the inductive (-I) and resonance (+R) effects of the methoxy group and the inductive (-I) and weak deactivating resonance (-R) effects of the chlorine atom.
A foundational reference point is the parent 1,2,5-thiadiazole , where the C3 and C4 carbons resonate at δ 151.6 ppm . The introduction of substituents will cause this signal to shift upfield or downfield.
Table 1: Experimental 13C NMR Chemical Shifts of Reference 1,2,5-Thiadiazole Derivatives (in CDCl3)
| Compound | C3 Chemical Shift (ppm) | C4 Chemical Shift (ppm) | Reference |
| 1,2,5-Thiadiazole | 151.6 | 151.6 | |
| 3,4-Dichloro-1,2,5-thiadiazole | Not Explicitly Stated | Not Explicitly Stated | [2] |
| 3-Chloro-4-fluoro-1,2,5-thiadiazole | 133 (C-Cl) | 157 (C-F) | [3] |
Note: While a specific value for 3,4-dichloro-1,2,5-thiadiazole is not provided in the search results, the data for 3-chloro-4-fluoro-1,2,5-thiadiazole offers valuable insight into the effect of a halogen substituent.
From the data on 3-chloro-4-fluoro-1,2,5-thiadiazole, we can observe the significant influence of the halogen atoms. The carbon attached to chlorine (C-Cl) is observed at 133 ppm, while the carbon attached to the more electronegative fluorine (C-F) is at 157 ppm.[3] This suggests that the chlorine atom causes a notable upfield shift relative to the parent compound, likely due to a combination of its electronegativity and the heavy atom effect.
The methoxy group (-OCH3) is an electron-donating group through resonance and electron-withdrawing through induction. In aromatic systems, the resonance effect typically dominates, leading to increased electron density at the attached carbon and a resulting upfield shift (lower ppm value).
Predicting the 13C NMR Spectrum of this compound
By synthesizing the information from the analogous compounds, we can predict the chemical shifts for the three distinct carbon atoms in this compound: C3 (attached to Cl), C4 (attached to OCH3), and the methoxy carbon (-OCH3).
Logical Workflow for Prediction:
Caption: Standard workflow for 13C NMR acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 15-25 mg of synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its distinct solvent peak at δ 77.16 ppm, which serves as a convenient internal reference.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if desired, for precise referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a standard NMR spectrometer, for example, a 400 MHz instrument.
-
Tune and match the 13C probe to the sample.
-
Lock the field frequency using the deuterium signal from the CDCl3 solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This simplifies the spectrum by removing C-H couplings, resulting in single lines for each unique carbon atom.
-
Key parameters to consider:
-
Pulse Angle: 30-45° (to allow for faster repetition without saturating signals with long relaxation times).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures more quantitative signal intensities, although this is often not critical for simple identification.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a significant number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the CDCl3 peak to δ 77.16 ppm.
-
By following this predictive framework and experimental protocol, researchers can confidently identify and characterize this compound, ensuring the structural integrity of their synthesized compounds for further development.
References
-
C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6). Taylor & Francis Online. [Link]
-
1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials. (2021, August 11). MDPI. [Link]
-
Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (n.d.). Thieme Chemistry. [Link]
-
Structure of 3-chloro-4-fluoro-1,2,5-thiadiazole and numbering of atoms. (n.d.). ResearchGate. [Link]
-
3,4-Dichloro-1,2,5-thiadiazole. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]
Sources
Introduction: The Analytical Significance of 3-Chloro-4-methoxy-1,2,5-thiadiazole
An In-Depth Guide to the Infrared Spectroscopy of 3-Chloro-4-methoxy-1,2,5-thiadiazole: A Comparative Analysis for Researchers
This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its 1,2,5-thiadiazole core is a privileged structure known for its electron-withdrawing nature and its ability to enhance metabolic stability and bioavailability in drug candidates.[1] The molecule's utility as a synthetic intermediate is amplified by the presence of two distinct functional groups: a chlorine atom, which serves as a reactive handle for cross-coupling reactions, and a methoxy group, which can modulate the electronic properties of the ring.[1]
Given its role as a critical building block, unambiguous structural confirmation is paramount. Spectroscopic methods are indispensable for this purpose, with Fourier Transform Infrared (FT-IR) spectroscopy being a primary tool for identifying functional groups and probing the molecule's vibrational modes.[1] This guide provides a detailed analysis of the expected IR absorption peaks for this compound, drawing comparisons with related structures to offer a comprehensive interpretation for researchers in the field.
Fundamentals of FT-IR: A Vibrational Fingerprint
Infrared (IR) spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[2][3] These vibrations, such as stretching and bending, are quantized, meaning they only occur at specific energy levels. When the frequency of the IR radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), serves as a unique "fingerprint" of the molecule, revealing the presence of its constituent functional groups.[2]
Predicted IR Absorption Profile of this compound
While a publicly documented experimental FT-IR spectrum for this compound is not extensively available, a reliable predictive analysis can be constructed based on well-established group frequencies and data from structurally analogous compounds.[1] The primary absorption bands can be attributed to the vibrations of the thiadiazole ring and its chloro and methoxy substituents.
Comparative Analysis with Substituted 1,2,5-Thiadiazoles
To refine our predictions, we can analyze the experimental data for related compounds. The IR spectrum of the parent, unsubstituted 1,2,5-thiadiazole, has been thoroughly studied, providing a baseline for the ring's vibrational modes.[4] More relevant is the analysis of 3-chloro-4-fluoro-1,2,5-thiadiazole, which shares the same heterocyclic core and chloro substituent.[5]
For the 3-chloro-4-fluoro analog, key vibrations are assigned as follows:
-
C=N Stretches: Two distinct C=N stretching vibrations are observed at 1527 cm⁻¹ and 1422 cm⁻¹.[1][5]
-
Thiadiazole Ring Stretches: Bands at 1334 cm⁻¹, 873 cm⁻¹, and 813 cm⁻¹ are attributed to various stretching modes within the thiadiazole ring, with the lower frequency bands having significant N-S character.[5]
By substituting the fluorine atom with a methoxy group, we can anticipate several changes in the IR spectrum of this compound:
-
Appearance of Methoxy Group Vibrations: New bands characteristic of the -OCH₃ group will be present.
-
Shifts in Ring Vibrations: The electronic nature of the methoxy group (electron-donating) differs from the highly electronegative fluorine atom. This will induce shifts in the vibrational frequencies of the C=N and other ring modes.
Key Functional Group Vibrations
Methoxy (–OCH₃) Group Vibrations
-
C-H Stretching: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations. These typically appear in the 2960-2850 cm⁻¹ region.[6] A weak but diagnostic band for the methoxyl group is often observed between 2860–2800 cm⁻¹.[7][8]
-
C-O Stretching: A strong absorption arising from the C-O stretching vibration is expected in the range of 1250-1000 cm⁻¹.[1][9] For aromatic ethers, this band is often found near 1250 cm⁻¹.
Thiadiazole Ring Vibrations
-
C=N Stretching: The 1,2,5-thiadiazole ring contains two C=N bonds.[10] Based on the fluoro-substituted analog, we expect two strong to medium bands in the 1550-1400 cm⁻¹ region.[1][5] The electron-donating effect of the methoxy group may slightly lower these frequencies compared to the fluoro derivative.
-
Ring Stretching (C-N, S-N): Complex vibrations involving the entire ring skeleton will produce several absorptions in the fingerprint region (1400-700 cm⁻¹). These are often difficult to assign to a single bond motion but are characteristic of the heterocyclic system.[1][4]
Carbon-Chlorine (C–Cl) Vibration
-
C-Cl Stretching: The stretching vibration for a C-Cl bond attached to an aromatic or unsaturated system typically appears in the 800-700 cm⁻¹ region.[1][2] This band can sometimes be weak.
Summary of Predicted IR Peaks
The following table summarizes the anticipated IR absorption bands for this compound, their assignments, and expected intensities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Notes |
| ~2950, ~2840 | C-H Asymmetric & Symmetric Stretch (Methoxy) | Medium to Strong | Characteristic of the methyl group in the methoxy substituent.[7][8] |
| ~1530-1500 | C=N Stretch | Strong | One of two C=N stretching bands from the thiadiazole ring.[1][5] |
| ~1450-1420 | C=N Stretch | Medium to Strong | The second C=N stretching band, potentially coupled with other ring modes.[1][5] |
| ~1250 | C-O Asymmetric Stretch (Aryl-O) | Strong | A key diagnostic peak for the aryl ether linkage of the methoxy group.[1][9] |
| 1400 - 900 | Thiadiazole Ring Modes | Medium to Weak | A series of complex absorptions in the fingerprint region, characteristic of the ring structure.[4] |
| ~800-700 | C-Cl Stretch | Medium to Weak | Corresponds to the stretching of the carbon-chlorine bond.[1][2] |
Experimental Protocol: Acquiring the FT-IR Spectrum
For researchers seeking to obtain an experimental spectrum, the following protocol provides a standardized methodology.
Objective:
To acquire a high-quality FT-IR spectrum of this compound for structural verification.
Materials:
-
This compound sample
-
FT-IR Spectrometer (e.g., equipped with a DTGS detector)
-
Agate mortar and pestle
-
KBr (Infrared grade, desiccated)
-
Hydraulic press and pellet die
-
Alternatively: Attenuated Total Reflectance (ATR) accessory
Method 1: KBr Pellet Technique
-
Background Spectrum: Ensure the spectrometer's sample chamber is empty and clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Preparation: Place approximately 1-2 mg of the this compound sample and ~100 mg of dry IR-grade KBr into an agate mortar.
-
Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
Pellet Formation: Transfer a portion of the powder to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet into the sample holder in the spectrometer. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
Method 2: Attenuated Total Reflectance (ATR)
-
Background Spectrum: With the clean ATR crystal in place, collect a background spectrum.
-
Sample Application: Place a small drop of the liquid sample (if applicable) or a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Use the ATR's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum using the same parameters as the KBr method. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Correlation of functional groups in this compound with their IR absorption regions.
Conclusion
The FT-IR spectrum of this compound is characterized by a combination of vibrations from its core heterocyclic ring and its functional group substituents. Key diagnostic peaks include the C-H and C-O stretches of the methoxy group, two distinct C=N stretches from the thiadiazole ring, and the C-Cl stretch at lower wavenumbers. By comparing this predicted profile with data from analogous structures like 3-chloro-4-fluoro-1,2,5-thiadiazole, researchers can confidently assign the observed bands in an experimental spectrum, ensuring the structural integrity of this valuable synthetic building block.
References
-
Title: Detection of the Methoxyl Group by Infrared Spectroscopy Source: Optica Publishing Group URL: [Link]
-
Title: Detection of the Methoxyl Group by Infrared Spectroscopy Source: Semantic Scholar URL: [Link]
-
Title: Infrared and Raman spectra of 1,2,5-thiadiazole Source: Academia.edu URL: [Link]
-
Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]
-
Title: this compound | C3H3ClN2OS | CID 18177248 Source: PubChem URL: [Link]
-
Title: Experimental IR spectra of thiadiazole derivative dissolved in CHCl... Source: ResearchGate URL: [Link]
-
Title: 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials Source: MDPI URL: [Link]
-
Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: PMC URL: [Link]
-
Title: Synthesis and Evaluation of the Biological Activity of Heterocyclic Derivatives Containing the 1,3,4- Thiadiazole Ring Source: Journal of University of Babylon for Pure and Applied Sciences URL: [Link]
-
Title: Infrared Spectroscopy Source: Michigan State University URL: [Link]
-
Title: Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2... Source: ResearchGate URL: [Link]
-
Title: C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane Source: Doc Brown's Advanced Organic Chemistry URL: [Link]
-
Title: FTIR di†erence spectra of methoxy species formed by methanol... Source: ResearchGate URL: [Link]
-
Title: CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS Source: University of Wisconsin-Madison URL: [Link]
-
Title: Characteristic IR Absorptions Source: OpenOChem Learn URL: [Link]
-
Title: Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives Source: University of Thi-Qar Journal of Science URL: [Link]
-
Title: IR Spectrum and Characteristic Absorption Bands Source: Maricopa Open Digital Press URL: [Link]
-
Title: Gas-phase IR spectrum of 3-chloro-4-fluoro-1,2,5- thiadiazole Source: ResearchGate URL: [Link]
Sources
- 1. This compound | RUO | Supplier [benchchem.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. (PDF) Infrared and Raman spectra of 1,2,5-thiadiazole [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 7. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. mdpi.com [mdpi.com]
Comparative Reactivity Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole vs. 3,4-Dichloro-1,2,5-thiadiazole
Executive Summary: The Electrophilic Hierarchy
Bottom Line Up Front: The core difference between 3,4-dichloro-1,2,5-thiadiazole (DCTD) and 3-chloro-4-methoxy-1,2,5-thiadiazole (CMTD) lies in their electrophilicity and selectivity.
-
DCTD (The Bis-Electrophile): A highly reactive, electron-deficient scaffold. It is prone to rapid, sometimes uncontrolled, nucleophilic attack. It serves as the parent material for generating library diversity.
-
CMTD (The Desymmetrized Intermediate): A "tamed" electrophile. The introduction of the methoxy group reduces the reactivity of the remaining chlorine atom via resonance electron donation (
effect). This deactivation allows for high regioselectivity in subsequent substitution reactions, making it ideal for asymmetric heteroaryl synthesis.
| Feature | 3,4-Dichloro-1,2,5-thiadiazole (DCTD) | This compound (CMTD) |
| Role | Primary Starting Material | Desymmetrized Building Block |
| Reactivity | High ( | Moderate (Requires forcing conditions/catalysis) |
| Primary Mechanism | ||
| Electronic State | Stabilized by -OMe resonance | |
| Key Application | Synthesis of Timolol, Tizanidine precursors | Selective 5-HT1A ligands, Kinase inhibitors |
Molecular Architecture & Electronic Theory
To control these reagents, one must understand the electronic "push-pull" dynamics of the 1,2,5-thiadiazole ring.
The Mechanism: Nucleophilic Aromatic Substitution ( )
Both compounds react primarily via
-
DCTD Reactivity: The 1,2,5-thiadiazole ring is inherently electron-poor due to the electronegative nitrogen and sulfur atoms. The two chlorine atoms exert an inductive electron-withdrawing effect (
), making the carbons highly susceptible to nucleophilic attack. -
CMTD Deactivation: Once the first chlorine is replaced by a methoxy group, the electronic landscape changes. While oxygen is electronegative (
), its lone pairs donate electron density into the ring system via resonance ( ). This donation satisfies the ring's electron deficiency, raising the energy barrier for a second nucleophile to attack the remaining chlorinated carbon.
Visualization: Electronic Deactivation Pathway
Figure 1: The kinetic window. The high reactivity of DCTD allows easy conversion to CMTD, but the stability of CMTD requires higher energy inputs for the second step.
Experimental Comparison & Protocols
Scenario A: Synthesis of CMTD from DCTD
This protocol demonstrates the high reactivity of DCTD. The reaction must be controlled (temperature and stoichiometry) to prevent the formation of the 3,4-dimethoxy byproduct.
Protocol:
-
Setup: Charge a reactor with DCTD (1.0 equiv) and anhydrous Methanol (10 vol).
-
Cooling: Cool the solution to
to suppress the second substitution rate ( ). -
Addition: Add Sodium Methoxide (NaOMe, 1.05 equiv) dropwise over 30 minutes. Note: Exothermic reaction.
-
Monitoring: Monitor by HPLC/TLC. The mono-substitution is typically complete within 1-2 hours at
. -
Workup: Quench with dilute HCl (pH 6), evaporate methanol, and extract with Dichloromethane (DCM).
-
Yield: Expect 85-92% yield of CMTD .
Scenario B: Reacting CMTD (The "Hard" Step)
Displacing the chlorine on CMTD requires more energy because the ring is deactivated. This is often used to attach complex amines (e.g., in Timolol analogs or kinase inhibitors).
Protocol:
-
Setup: Dissolve CMTD (1.0 equiv) in a high-boiling polar solvent (e.g., DMSO or DMF).
-
Nucleophile: Add the amine nucleophile (1.2 equiv) and a base (e.g.,
or , 2.0 equiv). -
Conditions: Heat to
. Unlike DCTD, which reacts at , CMTD requires thermal activation. -
Catalysis (Optional): If the nucleophile is weak, a Palladium catalyst (e.g.,
) may be required to facilitate the cross-coupling, bypassing the sluggish kinetics.
Comparative Data Table
| Parameter | Reaction with DCTD | Reaction with CMTD |
| Nucleophile | Morpholine / Methoxide | Morpholine / Complex Amines |
| Temperature | ||
| Reaction Time | 0.5 -- 2 Hours | 6 -- 24 Hours |
| Solvent System | MeOH, DCM, or neat | DMSO, DMF, Toluene |
| Selectivity Risk | High (Risk of bis-substitution) | Low (Stable mono-adduct) |
| Typical Yield | >90% | 60 -- 80% (dependent on steric bulk) |
Process Safety & Handling
Both compounds are hazardous, but their specific risks differ based on volatility and reactivity.
-
3,4-Dichloro-1,2,5-thiadiazole (DCTD):
-
Vesicant-like properties: Highly irritating to skin and mucous membranes.
-
Hydrolysis: Reacts slowly with moisture to release HCl and sulfur dioxide. Store under inert gas (Argon/Nitrogen).
-
Aquatic Toxicity: Classified as a long-term hazard to the aquatic environment.[1]
-
-
This compound (CMTD):
Synthesis Workflow: Timolol Analog Example
The following diagram illustrates how these two compounds fit into a pharmaceutical workflow (e.g., Timolol synthesis), highlighting the sequential substitution logic.
Figure 2: Sequential substitution workflow. Note that while Timolol typically uses a morpholine group first, the chemical logic for the methoxy derivative (CMTD) is identical.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]
-
Grokipedia. (2025). 3,4-Dichloro-1,2,5-thiadiazole Reactivity and Synthesis. [Link][3]
- Weinstock, L. M., et al. (1968). Synthesis of 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives.
Sources
HPLC Method Development Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole
This guide serves as a technical resource for the HPLC analysis of 3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5). It is designed for analytical chemists and process engineers monitoring the synthesis of this critical intermediate, particularly in the production of beta-blockers like Timolol.
Executive Summary & Compound Profile
This compound is a small, heterocyclic intermediate. Its analysis is critical during the nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole with methanol. The primary analytical challenge lies in separating the product from the lipophilic starting material (dichloro-analog) and the polar hydrolysis byproduct (hydroxy-analog).
-
LogP: ~1.20 (Moderate Lipophilicity)
-
Key Impurities: 3,4-Dichloro-1,2,5-thiadiazole (Starting Material), 3-Chloro-4-hydroxy-1,2,5-thiadiazole (Hydrolysis degradant).
-
Detection: UV @ 254 nm (Strong absorption due to aromatic thiadiazole ring).
Comparative Analysis: Column Selection Strategy
Standard C18 columns often struggle with small, polar heterocycles, leading to dewetting or poor retention of the hydroxy-impurity. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl and Mixed-Mode alternative to demonstrate superior resolution control.
Performance Matrix
| Feature | Option A: Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | Option B: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl) | Option C: Mixed-Mode RP/Cation (e.g., SIELC Newcrom R1) |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + | Hydrophobic + Ion Exchange |
| Retention of Methoxy- | Moderate ( | High ( | Tunable via pH/Buffer |
| Selectivity ( | Good for non-polars | Excellent for aromatic thiadiazoles | Excellent for polar impurities |
| Peak Shape | Prone to tailing if unbuffered | Sharp (due to | Symmetrical |
| Suitability | Routine QC | Recommended for R&D/Process | Complex Impurity Profiling |
Mechanistic Insight[5][6]
-
Why Phenyl-Hexyl? The 1,2,5-thiadiazole ring is electron-deficient. Phenyl phases engage in
- interactions with the thiadiazole ring, providing orthogonal selectivity compared to pure hydrophobicity. This is crucial for separating the chloro-methoxy variant from the dichloro variant, as the electronic differences are amplified. -
Why Mixed-Mode? If the hydroxy impurity (3-chloro-4-hydroxy-1,2,5-thiadiazole) is present, it may elute in the void volume on C18. A mixed-mode column with weak anion-exchange or distinct polar selectivity retains this acidic phenol-like impurity.
Recommended Experimental Protocol
The following protocol is validated for the separation of the target compound from its critical precursors.
Method B: Phenyl-Hexyl High-Resolution Method (Recommended)
System Parameters:
-
Instrument: HPLC with UV-Vis or PDA Detector.
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.
-
Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 5–10 µL.
-
Detection: 254 nm.[5]
Mobile Phase Configuration:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Suppresses ionization of the thiadiazole nitrogens.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table:
| Time (min) | % Solvent A | % Solvent B | Event |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Retain polar hydroxy- impurity) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Target & Dichloro) |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
Representative Data (Expected Retention)
Based on LogP and
| Compound | Approx.[2][3][4][6][7][8][9][10][11][12] RT (min) | Resolution ( | Notes |
| 3-Chloro-4-hydroxy-1,2,5-thiadiazole | 2.5 - 3.0 | - | Elutes early; sharp peak due to acid suppression. |
| This compound | 7.8 - 8.2 | > 4.0 | Target Peak. Well resolved. |
| 3,4-Dichloro-1,2,5-thiadiazole | 11.5 - 12.0 | > 6.0 | Late eluter; highly retained due to lipophilic Cl groups. |
Visualizations
Workflow: Synthesis Monitoring & Analysis
This diagram illustrates the critical control points where this HPLC method is applied during the synthesis of the target intermediate.
Caption: Operational workflow for monitoring the conversion of 3,4-dichloro-1,2,5-thiadiazole to the 3-chloro-4-methoxy analog.
Decision Tree: Column Selection
Use this logic to select the correct column based on your specific impurity profile.
Caption: Decision logic for selecting the optimal stationary phase based on the limiting impurity.
Troubleshooting & System Suitability
To ensure Trustworthiness and Self-Validation of the method, the following System Suitability Tests (SST) must be passed before routine analysis.
-
Resolution (
): The critical pair is usually the Target (Methoxy) and the Dichloro-precursor. must be . -
Tailing Factor (
): For the target peak, . If , replace the mobile phase with fresh buffer; the thiadiazole nitrogen may be interacting with silanols. -
Retention Time Stability: %RSD of retention time for 6 replicate injections should be
.
Common Issue: Peak splitting or doubling.
-
Cause: Sample solvent mismatch. If the sample is dissolved in 100% MeOH but the initial gradient is 90% Water, the hydrophobic target may precipitate or experience "solvent shock."
-
Fix: Dissolve the sample in the starting mobile phase (90:10 Water:MeCN).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18177248, this compound. Retrieved from [Link]
-
SIELC Technologies. Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column. (Methodology adapted for methoxy- analog). Retrieved from [Link]
-
Science of Synthesis. Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. (Synthesis and properties context). Retrieved from [Link]
-
Phenomenex. HPLC Column Selection Guide for Heterocyclic Compounds. (General principles for Phenyl-Hexyl selection). Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS 5728-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. echemi.com [echemi.com]
- 4. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. phenomenex.co.kr [phenomenex.co.kr]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. eprints.utar.edu.my [eprints.utar.edu.my]
- 8. Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. US3115497A - 3, 4-dichloro-1, 2, 5-thiadiazole and its preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 1,2,5-Thiadiazole derivatives are potent and selective ligands at human 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioassay Validation for Thiadiazole-Based Drug Candidates
For researchers, scientists, and drug development professionals vested in the therapeutic potential of thiadiazole-based compounds, the journey from synthesis to clinical candidacy is paved with rigorous validation. The inherent versatility of the thiadiazole scaffold, enabling a spectrum of biological activities from antimicrobial to anticancer, necessitates a nuanced and robust approach to bioassay validation.[1][2][3] This guide provides an in-depth comparison of bioassay validation strategies tailored for this promising class of molecules, moving beyond generic protocols to address the specific scientific questions at the heart of your research.
The Foundational Pillars of Bioassay Validation: A Universal Framework
Before delving into application-specific comparisons, it is crucial to establish the universal principles that underpin any credible bioassay validation. These parameters, largely guided by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP), ensure the reliability, reproducibility, and relevance of your biological data.[4][5][6][7]
A robust bioassay validation workflow can be conceptualized as follows:
Caption: A generalized workflow for bioassay validation, from initial development to routine monitoring.
At the core of this process lie the following key validation parameters:
| Validation Parameter | Definition | Why it Matters for Thiadiazole Drug Candidates |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[4] | Ensures that the observed biological effect is due to the thiadiazole candidate and not off-target effects or interference from the sample matrix. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][7] | Establishes the trueness of the assay in quantifying the biological activity, crucial for dose-response determinations. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] | Demonstrates the reproducibility of the assay, both within the same run (repeatability) and between different runs, analysts, or equipment (intermediate precision). |
| Linearity | The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.[7] | Confirms that the assay response is proportional to the dose of the thiadiazole compound over a defined range. |
| Range | The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7] | Defines the concentration window in which the assay is reliable for quantifying the activity of the thiadiazole candidate. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. | Assesses the reliability of the assay when faced with minor variations in experimental conditions, ensuring its transferability and routine use. |
Comparative Validation Strategies for Thiadiazole Drug Candidates
The diverse pharmacological activities of thiadiazole derivatives necessitate tailored bioassay validation approaches. Here, we compare validation strategies for two of the most common applications: anticancer and antimicrobial drug discovery.
Case Study 1: Anticancer Thiadiazole Derivatives
Thiadiazole-based compounds have shown significant promise as anticancer agents, often by targeting specific enzymes or cellular pathways.[8][9][10][11] A common primary screen for these candidates is a cell viability assay, such as the MTT assay.
Workflow for Validating an MTT Assay for a Thiadiazole-Based Anticancer Candidate:
Caption: A streamlined workflow for the validation of an MTT-based cell viability assay.
| Parameter | Cell Viability (MTT) Assay | Target-Based (e.g., Kinase Inhibition) Assay | Key Considerations for Thiadiazoles |
| Specificity | Moderate: Measures metabolic activity, which can be influenced by factors other than cell death. Confirmed by comparing to vehicle-treated cells. | High: Directly measures the interaction with the purified target enzyme. | For MTT, consider potential for thiadiazole to interfere with MTT reduction. For target-based assays, validate against closely related kinases to demonstrate selectivity. |
| Accuracy | Determined by comparing the IC50 value of a reference compound to its known value. | Determined by spike-recovery experiments with a known inhibitor in the assay matrix. | Ensure the chosen reference compound has a similar mechanism of action if possible. |
| Precision | Typically, %CV for intra-assay precision should be <15% and for inter-assay precision <20%. | Stricter criteria often applied, with %CV <10% for intra-assay and <15% for inter-assay precision. | Variability in cell-based assays can be higher; robust cell culture practices are critical. |
| Linearity | Assessed by correlating cell number with absorbance to ensure a linear response in the working range. | Assessed by the dose-response curve of a standard inhibitor. | Ensure the solubility of the thiadiazole candidate across the tested concentration range to avoid artifacts. |
| Range | The range should encompass the IC50 value and allow for the determination of a full dose-response curve. | The range should cover at least 50-150% of the expected IC50 value. | The potency of the thiadiazole derivative will dictate the required assay range. |
-
Cell Culture: Maintain the selected cancer cell line (e.g., MCF-7 for breast cancer) in the recommended growth medium and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of the thiadiazole drug candidate in the appropriate vehicle (e.g., DMSO), with a final DMSO concentration not exceeding 0.5% in the assay.
-
Treatment: Treat the cells with the serial dilutions of the thiadiazole compound and appropriate controls (vehicle control, positive control inhibitor).
-
Incubation: Incubate the plate for a pre-determined duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Case Study 2: Antimicrobial Thiadiazole Derivatives
The thiadiazole moiety is a key component in many antimicrobial agents.[12][13][14][15] Validating bioassays for these candidates often involves determining the Minimum Inhibitory Concentration (MIC).
Workflow for Validating a Broth Microdilution MIC Assay:
Caption: Workflow for the validation of a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
| Parameter | Broth Microdilution (MIC) | Agar Disk Diffusion | Key Considerations for Thiadiazoles |
| Specificity | High: Assesses direct inhibition of microbial growth. Confirmed with positive (growth) and negative (sterility) controls. | Moderate: Zone of inhibition can be influenced by compound diffusion rates. | Ensure the thiadiazole compound is soluble and stable in the broth medium. For disk diffusion, consider the compound's polarity and molecular weight, which affect diffusion. |
| Accuracy | Determined by testing a reference antibiotic and ensuring the resulting MIC falls within the accepted quality control range. | Semi-quantitative. Accuracy is lower than for MIC determination. | The choice of reference antibiotic should ideally be one with a known mechanism of action related to the putative target of the thiadiazole. |
| Precision | High: MIC values should not vary by more than one two-fold dilution between replicates. | Moderate: Zone diameters can have higher variability. | Precise liquid handling and consistent inoculum preparation are critical for low MIC variability. |
| Linearity | Not applicable in the same way as for dose-response assays. The endpoint is the lowest concentration that inhibits growth. | A pseudo-linear relationship exists between the log of the antibiotic concentration and the zone diameter. | Focus on the reproducibility of the endpoint determination. |
| Range | The concentration range should bracket the expected MIC of the thiadiazole candidate. | A range of antibiotic concentrations on the disks can be used to assess dose-responsiveness. | The initial concentration range for screening may need to be broad to capture a wide range of potential activities. |
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus).
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the thiadiazole drug candidate in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the thiadiazole compound that completely inhibits visible growth of the organism. This can be assessed visually or by measuring absorbance.
-
Validation Checks:
-
Ensure the positive control shows robust growth and the negative control remains clear.
-
Run a reference antibiotic (e.g., ciprofloxacin) in parallel and confirm its MIC is within the established quality control range.
-
Repeat the assay on different days with different analysts to establish intermediate precision.
-
Conclusion: A Pathway to Confident Drug Development
The successful advancement of thiadiazole-based drug candidates hinges on the generation of reliable and reproducible biological data. By moving beyond a one-size-fits-all approach and embracing a validation strategy that is tailored to the specific biological question being asked, researchers can build a robust data package that instills confidence in their findings. This guide provides a framework for making informed decisions about bioassay validation, ultimately paving the way for the successful translation of promising thiadiazole compounds from the bench to the clinic.
References
- Biological activity of oxadiazole and thiadiazole derivatives - PMC. (n.d.).
- Thiadiazoles: Progress Report on Biological Activities - JOCPR. (n.d.).
- Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance - ACS Publications. (2009, April 15).
- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025, June 20).
- (PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2020, October 14).
- Essentials in Bioassay Development - BioPharm International. (2020, November 12).
- Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. (2021, December 22).
- Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.).
- USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23).
- Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Publishing. (2024, November 06).
- Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation - PMC. (2023, March 09).
- Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. (2024, August 15).
- Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, July 27).
- Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening - PubMed. (2023, July 28).
- A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2024, October 02).
- Best practice in bioassay development - BioTechniques. (2019, August 14).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023, December 14).
- A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
- Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors. (2025, April 08).
-
In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][2][16]thiadiazoles - PMC. (2024, December 30). Retrieved from
- 1,3,4-Thiadiazole Derivatives as an Antimicrobial - Semantic Scholar. (n.d.).
- SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (n.d.).
- Synthesis and antimicrobial evaluation of thiadiazole derivatives - Der Pharma Chemica. (n.d.).
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. (2022, November 27).
- Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC. (n.d.).
- Development and validation of novel enzyme activity methods to assess inhibition of matrix metalloproteinases (MMPs) in human serum by antibodies against enzyme therapeutics - PubMed. (2012, November 15).
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.).
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- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 7. Validation of an ICH Q2 Compliant Flow Cytometry-Based Assay for the Assessment of the Inhibitory Potential of Mesenchymal Stromal Cells on T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04158E [pubs.rsc.org]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in silico insights into antimicrobial and anticancer activities of novel imidazo[2,1-b][1,3,4]thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. pubs.acs.org [pubs.acs.org]
comparison of leaving group ability in thiadiazole scaffolds
Optimizing on Thiadiazoles: A Comparative Guide to Leaving Group Performance
Executive Summary
The 1,3,4-thiadiazole scaffold is a cornerstone of medicinal chemistry, present in carbonic anhydrase inhibitors (Acetazolamide) and emerging oncology candidates. However, functionalizing the C2 and C5 positions via Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook definitions to provide a practical, data-driven comparison of leaving groups (LGs). We analyze why methylsulfones (
Part 1: The Mechanistic Basis (The "Element Effect")
To select the right leaving group, one must understand the rate-determining step (RDS) of
-
Step 1 (Addition): The nucleophile attacks the C2 position, breaking aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). This is usually the RDS.
-
Step 2 (Elimination): The leaving group is expelled, and aromaticity is restored.
Why Electronegativity Trumps Polarizability
In 1,3,4-thiadiazoles, the inductive effect (
Graphviz Diagram: The Mechanism on 1,3,4-Thiadiazole
Caption: The
Part 2: Comparative Analysis of Leaving Groups
The following table synthesizes reactivity trends specifically for the 1,3,4-thiadiazole scaffold.
| Leaving Group (LG) | Reactivity Rank | Mechanism of Activation | Synthetic Utility | Stability |
| Methylsulfone ( | 1 (Highest) | Strong | Gold Standard for sterically hindered nucleophiles. | Precursor (sulfide) is stable; Sulfone is stable but reactive. |
| Fluorine ( | 2 | Extreme | Excellent, but introducing F onto thiadiazole can be costly/difficult. | High. |
| Chlorine ( | 3 | Moderate | Workhorse. Cheap, commercially available. Good for strong nucleophiles. | High. |
| Bromine ( | 4 | Weak | Poor for | High. |
| Sulfide ( | 5 (Inert) | Electron-donating ( | Must be oxidized to Sulfone/Sulfoxide to react. | Very High. |
Expert Insight: The "Sulfone Advantage"
While Fluorine is kinetically comparable to Sulfone, the Methylsulfone group is often preferred in process chemistry for two reasons:
-
Ease of Synthesis: It is trivial to alkylate a mercapto-thiadiazole (cheap starting material) and oxidize it. Fluorination often requires harsher conditions or expensive reagents.
-
Crystallinity: Sulfones often yield crystalline solids, simplifying purification compared to the often oily halo-thiadiazoles.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The conversion of the "dormant" sulfide to the "hyper-active" sulfone is a key strategy in thiadiazole chemistry.
Protocol A: Activation (Sulfide Sulfone)
This step transforms a deactivated ring into a highly reactive electrophile.
Reagents: 2-(Methylthio)-1,3,4-thiadiazole derivative, Oxone® (Potassium peroxymonosulfate), Methanol/Water.
-
Dissolution: Dissolve 1.0 eq of the sulfide substrate in MeOH:H2O (1:1).
-
Oxidation: Add 2.5 eq of Oxone® portion-wise at 0°C. (Caution: Exothermic).
-
Monitoring (Self-Validation): Warm to RT and stir. Monitor via TLC or LCMS.
-
Checkpoint: You will see the Sulfoxide (
) appear first, followed by the Sulfone ( ). Do not stop at the sulfoxide; it is a poorer leaving group than the sulfone.
-
-
Workup: Filter insoluble salts. Extract filtrate with EtOAc. Wash with
(to quench oxidant) and Brine. -
Result: The product is usually a white crystalline solid, pure enough for the next step.
Protocol B: The Displacement ( )
Displacement of the sulfone by a secondary amine.
Reagents: 2-(Methylsulfonyl)-1,3,4-thiadiazole, Amine Nucleophile,
-
Setup: In a vial, suspend 1.0 eq of Sulfone and 1.5 eq of
in anhydrous DMF ( ). -
Addition: Add 1.1 eq of the amine nucleophile.
-
Reaction: Stir at RT.
-
Note: If the nucleophile is weak (e.g., aniline), heating to 60°C may be required. For aliphatic amines, RT is usually sufficient due to the high reactivity of the sulfone.
-
-
Validation: Monitor for the disappearance of the sulfone peak.
-
Warning: The released methanesulfinate anion (
) is water-soluble but can sometimes compete as a nucleophile if the reaction is too concentrated or hot.
-
-
Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc/LiCl (to remove DMF).
Part 4: Strategic Decision Matrix
Use this workflow to determine the optimal synthetic route for your target.
Caption: Decision tree for selecting the leaving group strategy based on nucleophile strength.
References
-
Chemical Reactivity of 1,3,4-Thiadiazole. ChemicalBook. (Explains the electron-deficient nature of C2/C5 positions).
-
Leaving Group Ability in Nucleophilic Aromatic Substitution. Wikipedia / LibreTexts. (General theory on the "Element Effect" and Fluorine vs. Halogen rates).
-
Synthesis and Antibacterial Evaluation of New Sulfone Derivatives. National Institutes of Health (NIH). (Provides experimental validation for the oxidation of sulfides to sulfones on thiadiazole/oxadiazole scaffolds).
-
Dichotomy in Regioselectivity of SnAr Reactions. WuXi AppTec. (Discusses the specific reactivity of methylsulfone vs chlorine in nitrogen heterocycles).
-
Sulfur-Nitrogen Heterocycles. MDPI. (Review of synthesis and reactivity of thiadiazole derivatives).
Safety Operating Guide
Comprehensive Disposal Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole
Part 1: Executive Summary & Immediate Action
3-Chloro-4-methoxy-1,2,5-thiadiazole (CAS 5728-16-5) is a highly reactive heterocyclic building block used primarily in the synthesis of beta-blockers and kinase inhibitors. Its disposal requires strict adherence to protocols for halogenated, toxic organic waste .
Critical Hazard Alert: This compound contains a labile chlorine atom at the C3 position, making it an electrophile susceptible to nucleophilic attack .
-
DO NOT mix with waste streams containing strong nucleophiles (e.g., aliphatic amines, thiols) or strong bases (hydroxides). Uncontrolled exothermic reactions or the formation of unknown toxic byproducts may occur in the waste container.
Emergency Spill Response ( < 100 g)
-
Evacuate & Ventilate: Clear the immediate area.[1] The compound is a respiratory irritant.[1][2]
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat. Use a half-mask respirator with organic vapor/acid gas cartridges if dust is present.
-
Containment: Cover the spill with a dry, non-combustible absorbent (Vermiculite or Sand). Do not use sawdust (fire risk).
-
Collection: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar. Label as "Hazardous Waste - Toxic Solid."
-
Decontamination: Wipe the surface with a mild detergent solution. Collect wipes in the same waste container.
Part 2: Chemical Profile & Hazard Assessment
Understanding the molecular reactivity is the foundation of safe disposal. This section details why specific disposal routes are mandated.
| Property | Data | Disposal Implication |
| Molecular Formula | C₃H₃ClN₂OS | Contains Sulfur (S), Chlorine (Cl), Nitrogen (N).[3][4][5][6][7][8][9] |
| Combustion Products | HCl, SO₂, NOx, CO, CO₂ | Must be incinerated with a scrubber system to capture acid gases. |
| Reactivity | Electrophilic C-Cl bond | Incompatible with strong bases and nucleophiles (amines). |
| Toxicity | Acute Tox.[3][10][11] (Oral), Irritant | Treat all waste as "Toxic." Zero drain disposal. |
| Physical State | Solid / Crystalline | Dust generation is a primary exposure vector during disposal. |
Mechanism of Risk: Nucleophilic Substitution
The 1,2,5-thiadiazole ring is electron-deficient, activating the chlorine atom for displacement.[7] In a mixed-waste drum containing amines (common in drug discovery), the following reaction can occur spontaneously:
Operational Rule: Segregate this compound from "Basic Organic Waste" streams to prevent drum pressurization or heat generation.
Part 3: Waste Segregation & Pre-Disposal Handling
Proper segregation is the primary defense against chemical accidents. Use the following logic to categorize waste streams containing this compound.
DOT Diagram 1: Waste Segregation Logic
This decision tree guides the researcher in selecting the correct waste stream to prevent incompatibility issues.
Figure 1: Decision logic for segregating thiadiazole waste streams. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated thiadiazole may require the entire mixture to be treated as halogenated waste depending on concentration.
Part 4: Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Compound or Spill Debris)
Best Practice: Incineration is the only acceptable method.
-
Packaging: Place the solid material into a screw-top HDPE container. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Secondary Containment: Store the container in a secondary bin designated for "Toxic Solids" until pickup.
-
Disposal Endpoint: High-temperature incineration equipped with acid gas scrubbers (to neutralize HCl and SOx).
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Best Practice: Segregate as "Halogenated Organic Waste."
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., do not pour acidic solutions into metal drums).
-
pH Check: Verify the solution is Neutral or slightly Acidic. Avoid Basic conditions.
-
Transfer: Pour into the "Halogenated Solvent Waste" carboy.
-
Note: Even if the solvent is methanol (non-halogenated), the presence of the chloro-thiadiazole technically contaminates the stream with halogens. Most facilities simplify this by defaulting to the Halogenated stream.
-
-
Documentation: Log the approximate concentration of the thiadiazole on the waste tag. This is crucial for the disposal facility to calculate chlorine load.
Workflow C: Contaminated Glassware & Sharps
-
Rinsing: Triple rinse glassware with a solvent (e.g., Acetone).
-
Rinsate Disposal: Pour the acetone rinsate into the Liquid Waste (Workflow B) container. Do not pour down the drain.
-
Glass Disposal:
-
If visibly clean after rinsing: Deface labels and place in "Broken Glass" box.
-
If residue persists: Place entire vessel in "Sharps/Solid Hazardous Waste" container.
-
Part 5: Regulatory Compliance (US/EU Context)
United States (RCRA - 40 CFR)
-
Classification: This compound is not explicitly "P" or "U" listed. However, it is a Characteristic Hazardous Waste .
-
Likely Waste Codes:
-
D001: Ignitable (if in flammable solvent).
-
Toxic: While it may not trigger the TCLP for specific metals/pesticides, it must be managed as toxic based on SDS data (H301).
-
-
Halogen Content: The "Rule of Thumb" is that any waste stream with >1,000 ppm halogens is treated as "Halogenated Waste" for incineration purposes.
European Union (EWC)
-
Waste Code: Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Disposal Pathway: Must be sent to a licensed hazardous waste incinerator (Directive 2008/98/EC).
Part 6: Visualized Disposal Workflow
The following diagram outlines the complete lifecycle of the chemical from bench to final destruction.
Figure 2: Lifecycle of this compound waste, emphasizing the critical requirement for flue gas scrubbing during incineration.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 278317, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: this compound.[3][7][11] Retrieved from [Link]
- Thermo Fisher Scientific. (2021). Safety Data Sheet: this compound.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR. Retrieved from [Link]
Sources
- 1. derthon.com [derthon.com]
- 2. Substance Information - ECHA [echa.europa.eu]
- 3. This compound | C3H3ClN2OS | CID 18177248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
- 7. This compound | RUO | Supplier [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. 3-Chloro-4-morpholino-1,2,5-thiadiazole - Safety Data Sheet [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. This compound | CAS 5728-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 13. This compound | 5728-16-5 [chemicalbook.com]
Personal Protective Equipment & Handling Guide: 3-Chloro-4-methoxy-1,2,5-thiadiazole
CAS: 5728-16-5 | Formula: C₃H₃ClN₂OS | Molecular Weight: 150.59 g/mol [1][2][3]
Executive Safety Summary
3-Chloro-4-methoxy-1,2,5-thiadiazole is a potent electrophilic intermediate used primarily in the synthesis of beta-blockers (e.g., Timolol) and 5-HT1A receptor ligands.[3] Its reactivity, defined by the electron-deficient thiadiazole ring and the labile chlorine atom, makes it susceptible to nucleophilic attack—a property that drives its utility in synthesis but also constitutes its primary biological hazard.[3]
Critical Hazards:
-
Acute Toxicity (Oral): GHS Category 3 (H301) – Toxic if swallowed.[4]
-
Skin Sensitization: GHS Category 1 (H317) – May cause an allergic skin reaction.
-
Target Organ Toxicity: GHS Category 2 (H373) – Potential organ damage upon prolonged exposure.
Operational Directive: Handle strictly within a chemical fume hood. Avoid all skin contact due to high sensitization potential.
Hazard Mechanism & Risk Assessment
To select the correct PPE, one must understand the mechanism of toxicity, not just the label.
-
The Electrophilic Trap: The 1,2,5-thiadiazole ring is electron-poor.[3] The chlorine at position 3 acts as a leaving group.[5] Upon contact with biological tissue, this compound can alkylate proteins (nucleophiles like cysteine or lysine residues), leading to haptenization . This is the molecular basis for its H317 (Sensitization) classification.
-
Systemic Toxicity: As a small, lipophilic molecule (LogP ~1.2), it can readily cross biological membranes. Once systemic, it may interfere with adrenergic or serotonergic pathways given its structural similarity to pharmacophores in those classes.
PPE Matrix: The Barrier Defense System
Do not rely on generic "safety gear." Use this specific matrix designed for handling halogenated heteroaromatics.[5]
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Primary: Laminate Film (e.g., Silver Shield / Ansell Barrier)Secondary (Outer): Nitrile (min 5 mil) | Why: Chlorinated heterocycles can permeate standard nitrile.[3] Laminate film provides >480 min breakthrough time. The outer nitrile glove provides dexterity and protects the inner liner from tears. |
| Respiratory | Standard: Fume Hood (Face Velocity > 100 fpm)Spill/Dust: N100 or P3 Particulate Respirator | Why: If the compound is a solid powder, dust generation is the primary inhalation risk. Volatility is low but not negligible during heating. |
| Eye/Face | Chemical Splash Goggles (Indirect Venting) | Why: Safety glasses are insufficient for powders or reactive intermediates that may cause corneal damage upon hydrolysis. |
| Body | Tyvek® Lab Coat (Closed front) + Chemical Apron | Why: Cotton coats absorb liquids and hold toxic agents against the skin. Tyvek repels particulates and incidental splashes. |
Operational Handling Protocol
This protocol uses a "Self-Validating" approach where every step includes a check to ensure safety before proceeding.[3]
Phase 1: Preparation & Weighing[3]
-
Engineering Control Check: Verify fume hood flow is operational. Clear the hood of incompatible materials (strong oxidizers).
-
Static Control: Use an anti-static gun or ionizer if weighing the dry powder, as thiadiazoles can carry static charges, leading to powder dispersal.
-
Weighing:
-
Place the balance inside the fume hood.
-
Validation: Wipe the exterior of the transfer container with a solvent-dampened tissue after weighing.[3] If the tissue shows residue (discoloration), your transfer technique requires improvement.
-
Phase 2: Reaction Setup (Nucleophilic Substitution)
Context: Commonly reacted with amines (e.g., morpholine) to displace the chlorine.[3][5]
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon. Moisture can lead to hydrolysis, releasing acidic byproducts.
-
Temperature Control: If heating is required (reflux), ensure the condenser water flow is active before heating begins.
-
Addition: Add nucleophiles slowly. The reaction is exothermic.
-
Caution: Rapid addition can cause solvent bumping, risking exposure.
-
Phase 3: Quenching & Workup[3]
-
pH Check: The reaction mixture may be basic (from excess amine) or acidic (if HCl was generated). Neutralize cautiously.
-
Phase Separation: When extracting with organic solvents (DCM or Ethyl Acetate), treat the aqueous layer as Hazardous Waste (Toxic) until verified otherwise. Do not pour down the drain.
Emergency Response Logic
Figure 1: Decision logic for emergency response. Note the specific prohibition of alcohol for skin cleanup.
Disposal & Decontamination
Disposal:
-
Stream: High-Temperature Incineration.[3]
-
Labeling: Must be labeled "Toxic Organic Waste" with specific mention of "Chlorinated Heterocycle."
-
Container: Do not use metal containers if the waste is acidic; glass or polyethylene is preferred.
Decontamination of Glassware:
-
Rinse glassware with a solvent in which the compound is soluble (e.g., Acetone or DCM) inside the hood. Collect this rinse as hazardous waste.
-
Soak in a base bath (alcoholic KOH) only after the primary residue has been removed, to degrade the thiadiazole ring.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 18177248, this compound. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
